7-Chlorokynurenic acid
説明
This compound has been reported in Streptomyces with data available.
selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex; structure given in first source
Structure
3D Structure
特性
IUPAC Name |
7-chloro-4-oxo-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWVRVFHMOSAPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042568 | |
| Record name | 7-Chlorokynurenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18000-24-3 | |
| Record name | 7-Chlorokynurenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18000-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chlorokynurenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018000243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18000-24-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Chlorokynurenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-4-hydroxyquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-CHLOROKYNURENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7936QON2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
7-Chlorokynurenic Acid: A Technical Guide to its Role in Glutamatergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamatergic neurotransmission, the primary excitatory signaling pathway in the central nervous system (CNS), is critically regulated by the N-methyl-D-aspartate (NMDA) receptor. Dysregulation of NMDA receptor activity is implicated in a host of neurological and psychiatric disorders, making it a key target for therapeutic intervention. 7-Chlorokynurenic acid (7-CKA) is a potent and selective antagonist of the NMDA receptor, acting at the glycine (B1666218) co-agonist site.[1][2][3] This technical guide provides an in-depth overview of the role of 7-CKA in glutamatergic neurotransmission, its mechanism of action, and the experimental protocols used to characterize its effects. Although its poor blood-brain barrier permeability limits its direct clinical use, 7-CKA remains an invaluable research tool for elucidating the physiological and pathological roles of the NMDA receptor glycine site.[1][4] A centrally-penetrant prodrug of 7-CKA, 4-chlorokynurenine (B1664160) (AV-101), has been developed for clinical investigation.[1]
Mechanism of Action
7-CKA exerts its primary effect as a competitive antagonist at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[1][5][6] The binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit is required for the opening of the NMDA receptor's ion channel.[7] By competitively blocking the glycine binding site, 7-CKA prevents the conformational changes necessary for channel activation, thereby inhibiting the influx of Ca2+ and Na+ ions and subsequent neuronal excitation.[6][7] This action is non-competitive with respect to glutamate.[6]
In addition to its well-characterized role at the NMDA receptor, 7-CKA has also been identified as a potent inhibitor of vesicular glutamate transporters (VGLUTs), which are responsible for packaging glutamate into synaptic vesicles for subsequent release.[1][8] This secondary mechanism may also contribute to the modulation of glutamatergic signaling by reducing the amount of glutamate available for synaptic transmission.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.
Table 1: Potency of this compound at the NMDA Receptor Glycine Site
| Parameter | Value | Species | Preparation | Reference |
| IC₅₀ | 0.56 µM | Rat | Cortical Membranes | [2][3][6][9][10][11][12][13] |
| Kᵢ | 0.7 - 1 µM | Rat | Hippocampal Membranes | [5] |
Table 2: Selectivity of this compound for the NMDA Receptor Glycine Site
| Receptor Site | IC₅₀ | Species | Preparation | Reference |
| N-Me-D-Asp | 169 µM | Rat | Cortical Membranes | [6][10][11] |
| Quisqualate | 153 µM | Rat | Cortical Membranes | [6][10][11] |
| Kainate | > 1000 µM | Rat | Cortical Membranes | [6][10][11] |
Table 3: Potency of this compound at Vesicular Glutamate Transporters
| Parameter | Value | Species | Preparation | Reference |
| Kᵢ | 0.59 µM | Not Specified | Synaptic Vesicles | [2][9][12][13] |
| Kᵢ | 0.59 mM | Not Specified | Synaptic Vesicles | [1] |
Note: There is a discrepancy in the reported Ki value for VGLUT inhibition in one source[1]. Further investigation is warranted to clarify this.
Signaling Pathways and Experimental Workflows
NMDA Receptor Antagonism by this compound
References
- 1. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of cortical brain slices for electrophysiological recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo microdialysis and gas-chromatography/mass-spectrometry for 13C-enrichment measurement of extracellular glutamate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies [protocols.io]
- 8. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 9. Preparation of Cortical Brain Slices for Electrophysiological Recording | Springer Nature Experiments [experiments.springernature.com]
- 10. Intracerebral microdialysis study of glutamate reuptake in awake, behaving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. INHIBITION OF THE VESICULAR GLUTAMATE TRANSPORTER (VGLUT) WITH CONGO RED ANALOGS: NEW BINDING INSIGHTS - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 7-Chlorokynurenic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-Chlorokynurenic acid (7-CKA), a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. Targeting researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, outlines detailed experimental methodologies, and visualizes critical biological pathways to facilitate a comprehensive understanding of 7-CKA and its analogs.
Core Concepts: this compound as an NMDA Receptor Antagonist
This compound is a selective and competitive antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor.[1][2] The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. By competitively blocking the glycine binding site, 7-CKA effectively inhibits NMDA receptor function, leading to a reduction in neuronal excitation. This mechanism of action has made 7-CKA and its derivatives subjects of interest for their potential neuroprotective and anticonvulsant properties. However, the clinical utility of 7-CKA itself is limited by its poor penetration of the blood-brain barrier.
Structure-Activity Relationship (SAR) of Kynurenic Acid Derivatives
The potency and selectivity of kynurenic acid derivatives as NMDA receptor antagonists are significantly influenced by substitutions on the quinoline (B57606) ring system. The following table summarizes the key structure-activity relationships, with a focus on modifications that enhance affinity for the glycine binding site.
| Position of Substitution | Type of Substituent | Effect on Glycine Site Affinity | Key Findings |
| 7-position | Halogen (e.g., Chloro) | Increase | Introduction of a chlorine atom at the 7-position, as seen in 7-CKA, significantly enhances antagonist potency at the glycine site compared to the parent compound, kynurenic acid. |
| 5-position | Halogen (e.g., Iodo, Bromo, Chloro) | Significant Increase | Substitution at the 5-position with a halogen, particularly a larger and more hydrophobic one like iodine, leads to a substantial increase in affinity.[1] |
| 5- and 7-positions | Disubstitution (e.g., 5-Iodo-7-Chloro) | Synergistic Increase | The combination of substitutions at both the 5- and 7-positions results in the most potent antagonists. The 5-iodo-7-chloro derivative is one of the most potent and selective glycine site antagonists identified.[1] |
| 6- or 8-positions | Various | Decrease or Inactivity | Substitution at the 6- or 8-positions generally leads to a loss of activity at the NMDA receptor glycine site.[1] |
| 4-position | Oxo group | Essential for Activity | The 4-oxo tautomer of the kynurenic acid scaffold is considered essential for binding to the glycine site.[1] |
| 2-position | Carboxylate group | Essential for Activity | The 2-carboxylate group is crucial for the antagonist activity, likely through electrostatic interactions with the receptor. |
Quantitative Data on this compound and Analogs
The following table presents key quantitative data for 7-CKA and a highly potent analog, providing a comparative view of their activity at the NMDA receptor glycine site.
| Compound | IC50 (µM) vs. [3H]glycine binding | Ki (µM) vs. Vesicular Glutamate Transporter | Notes |
| This compound (7-CKA) | 0.56 | 0.59 | A potent and selective glycine site antagonist.[2] |
| 5-Iodo-7-chlorokynurenic acid | 0.032 | Not Reported | Demonstrates significantly higher potency than 7-CKA due to the 5-iodo substitution.[1] |
Experimental Protocols
[3H]Glycine Binding Assay for NMDA Receptor Glycine Site
This protocol outlines a method for determining the binding affinity of compounds like 7-CKA to the glycine site of the NMDA receptor using radioligand binding.
Materials:
-
Rat cortical membranes (prepared as described below)
-
[3H]Glycine (specific activity ~40-60 Ci/mmol)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds (e.g., 7-CKA and its analogs) dissolved in appropriate vehicle
-
Non-labeled glycine (for determining non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh Tris-HCl buffer and repeat the centrifugation step three times to wash the membranes.
-
Resuspend the final pellet in a known volume of Tris-HCl buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparation in aliquots at -80°C until use.
Binding Assay Procedure:
-
In a 96-well plate, add 50 µL of Tris-HCl buffer, 25 µL of [3H]glycine (to a final concentration of ~10 nM), and 25 µL of either vehicle, non-labeled glycine (1 mM final concentration for non-specific binding), or the test compound at various concentrations.
-
Initiate the binding reaction by adding 100 µL of the prepared rat cortical membrane suspension (containing 50-100 µg of protein).
-
Incubate the plate at 4°C for 30 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding data.
Experimental Workflow for [3H]Glycine Binding Assay
Caption: Workflow for the [3H]Glycine Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the method for functionally assessing the antagonist activity of 7-CKA and its analogs on NMDA receptors in cultured neurons.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH)
-
NMDA
-
Test compounds (e.g., 7-CKA)
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes (3-5 MΩ resistance)
Procedure:
-
Prepare coverslips with cultured neurons for recording.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Pull recording pipettes from borosilicate glass capillaries and fill with the internal solution.
-
Under visual guidance, approach a neuron with the recording pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the neuron using a rapid application system to evoke an inward current.
-
After establishing a stable baseline NMDA-evoked current, co-apply the test compound (e.g., 7-CKA) at various concentrations with the NMDA/glycine solution.
-
Record the inhibition of the NMDA-evoked current by the test compound.
-
Wash out the test compound to ensure reversibility of the inhibition.
-
Construct concentration-response curves and determine the IC50 value for the antagonist activity.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Signaling Pathways
Antagonism of the NMDA receptor by this compound at the glycine site prevents the influx of Ca2+, thereby inhibiting the downstream signaling cascades that are crucial for synaptic plasticity and neuronal survival. The following diagram illustrates the canonical NMDA receptor signaling pathway that is blocked by 7-CKA.
NMDA Receptor Signaling Pathway
Caption: NMDA Receptor Signaling Cascade and Site of 7-CKA Inhibition.
Conclusion
The structure-activity relationship of this compound and its analogs highlights a clear path for the rational design of potent and selective NMDA receptor antagonists targeting the glycine site. The presented data and experimental protocols provide a foundational resource for researchers in the field of neuropharmacology and drug discovery, enabling further exploration of this important class of compounds for the potential treatment of neurological disorders.
References
- 1. Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of 7-Chlorokynurenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chlorokynurenic acid (7-CKA) is a synthetic derivative of the endogenous neuromodulator kynurenic acid. It is a highly potent and selective competitive antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. This antagonism modulates the activity of the NMDA receptor, a critical component in excitatory neurotransmission. While its poor blood-brain barrier permeability has limited its direct clinical application, 7-CKA remains an invaluable tool in neuroscience research for elucidating the physiological and pathological roles of the NMDA receptor glycine site. Furthermore, it has served as a lead compound for the development of centrally-acting prodrugs. This technical guide provides a comprehensive overview of the pharmacological profile of 7-CKA, including its mechanism of action, binding affinities, and functional effects, supported by detailed experimental protocols and data visualizations.
Core Mechanism of Action
This compound's primary mechanism of action is its potent and selective competitive antagonism at the glycine modulatory site of the NMDA receptor.[1][2][3] The NMDA receptor, a ligand-gated ion channel, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation.[4] By competitively binding to the glycine site, 7-CKA prevents the co-agonist from binding, thereby inhibiting NMDA receptor activation and the subsequent influx of calcium ions.[4][5] This leads to a reduction in excitatory neurotransmission.
In addition to its primary target, 7-CKA has been shown to act as a potent inhibitor of the vesicular glutamate transporter (VGLUT), which is responsible for the reuptake of glutamate into synaptic vesicles.[1] This action suggests a secondary mechanism by which 7-CKA can modulate glutamatergic neurotransmission.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.
Table 1: Receptor Binding Affinities of this compound
| Target | Radioligand | Preparation | Species | IC50 (μM) | Ki (μM) | Reference |
| Glycine site (NMDA Receptor) | [³H]glycine | Rat cerebral cortex synaptic plasma membranes | Rat | 0.56 | - | [2][3] |
| NMDA Receptor | [³H]glutamate | Rat cerebral cortex crude postsynaptic densities | Rat | 169 | - | [2][3] |
| Quisqualate Receptor | [³H]AMPA | Rat cerebral cortex crude postsynaptic densities | Rat | 153 | - | [2][3] |
| Kainate Receptor | [³H]kainate | Rat cerebral cortex crude postsynaptic densities | Rat | >1000 | - | [2][3] |
| Vesicular Glutamate Transporter | - | Synaptic vesicles | - | - | 0.59 | [1][6] |
Table 2: Functional Activity of this compound
| Assay | Preparation | Species | Effect | Concentration | Reference |
| NMDA-induced currents | Cultured rat cortical neurons | Rat | Inhibition (reversed by glycine) | - | [2][5] |
| NMDA-induced responses | Rat cortical slices | Rat | Non-competitive inhibition (reversed by glycine/D-serine) | 10-100 µM | [2] |
| NMDA-induced seizures | Mice | Mouse | Anticonvulsant activity (intraperitoneal admin. of prodrugs) | - | [7] |
| Food Intake | Rats | Rat | Dose-dependent increase | - | [8] |
| Limbic seizure kindling | Male Sprague-Dawley rats | Rat | Inhibition | 10 nM | [6] |
| Kainic acid-induced epileptiform bursting | Rat hippocampal slices | Rat | Decreased duration | 100 µM | [9] |
Experimental Protocols
Radioligand Binding Assay for Glycine Site Affinity
This protocol outlines the methodology for determining the binding affinity of 7-CKA to the strychnine-insensitive glycine site of the NMDA receptor.
Materials:
-
Rat cerebral cortex synaptic plasma membranes
-
[³H]glycine (radioligand)
-
This compound (test compound)
-
L-glycine (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-acetate, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
-
Iterative curve-fitting program
Procedure:
-
Membrane Preparation: Prepare crude postsynaptic densities from rat cerebral cortex as previously described.[3]
-
Assay Setup: In triplicate, set up assay tubes containing:
-
Total Binding: Membrane preparation, [³H]glycine, and binding buffer.
-
Non-specific Binding: Membrane preparation, [³H]glycine, and a high concentration of L-glycine (e.g., 1 mM).
-
Test Compound: Membrane preparation, [³H]glycine, and varying concentrations of 7-CKA.
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) for a set duration to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the 7-CKA concentration.
-
Use an iterative curve-fitting program to determine the IC50 value, which is the concentration of 7-CKA that inhibits 50% of the specific binding of [³H]glycine.[3]
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the methodology for assessing the functional antagonism of 7-CKA on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Primary cultures of rat cortical neurons
-
Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
Patch pipettes
-
Intracellular solution (e.g., containing CsF, CsCl, EGTA, HEPES)
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, glucose, HEPES, tetrodotoxin)
-
N-methyl-D-aspartate (NMDA)
-
Glycine
-
This compound
Procedure:
-
Cell Culture: Prepare primary cultures of cortical neurons from neonatal rats.[3]
-
Recording Setup:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with extracellular solution.
-
Pull patch pipettes and fill with intracellular solution.
-
-
Whole-Cell Recording:
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Clamp the neuron at a negative holding potential (e.g., -60 mV).
-
-
Drug Application:
-
Apply NMDA and glycine to the neuron to evoke an inward current.
-
After establishing a stable baseline response, co-apply 7-CKA with NMDA and glycine.
-
To test for competitive antagonism at the glycine site, attempt to reverse the inhibitory effect of 7-CKA by increasing the concentration of glycine while keeping the NMDA concentration constant.[5]
-
-
Data Acquisition and Analysis:
-
Record the currents using appropriate software.
-
Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of 7-CKA and with varying glycine concentrations.
-
Analyze the data to determine the nature of the antagonism.
-
Visualizations
Signaling Pathway
Caption: Antagonistic action of 7-CKA at the NMDA receptor glycine site.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationships
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. This compound is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis, pharmacokinetics and anticonvulsant activity of this compound prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of feeding by this compound, a strychnine-insensitive glycine binding site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound prevents in vitro epileptiform and neurotoxic effects due to kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endogenous Functions of Kynurenic Acid Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kynurenic acid (KYNA), a metabolite of the tryptophan-kynurenine pathway, is an endogenous neuromodulator with a complex pharmacological profile. It is a broad-spectrum antagonist at ionotropic glutamate (B1630785) receptors (NMDA, AMPA, and kainate), a negative allosteric modulator of α7 nicotinic acetylcholine (B1216132) receptors (α7nAChRs), and an agonist at the G protein-coupled receptor 35 (GPR35).[1][2][3][4] This diverse range of targets implicates KYNA in a multitude of physiological and pathophysiological processes within the central nervous system (CNS) and periphery. However, the therapeutic potential of KYNA itself is limited by its poor ability to cross the blood-brain barrier. This has led to the development of numerous KYNA analogs designed to improve pharmacokinetic properties and modulate receptor selectivity and potency. This technical guide provides an in-depth overview of the endogenous functions of KYNA and its analogs, with a focus on their interactions with key receptor targets. We present a compilation of quantitative data on their biological activity, detailed experimental protocols for their study, and visual representations of the signaling pathways they modulate.
Core Concepts: The Multifaceted Role of Kynurenic Acid
Kynurenic acid is synthesized from L-kynurenine, a direct product of tryptophan metabolism, through the action of kynurenine (B1673888) aminotransferases (KATs).[4] Within the CNS, KYNA is primarily produced by astrocytes and is involved in the regulation of excitatory and cholinergic neurotransmission.[5] Dysregulation of KYNA levels has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and Parkinson's disease.[6]
The biological effects of KYNA are mediated through its interaction with several key receptor systems:
-
Ionotropic Glutamate Receptors (iGluRs): KYNA acts as an antagonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor and as a competitive antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][5][7] By blocking these receptors, KYNA can reduce glutamatergic excitotoxicity, a key factor in neuronal damage in various neuropathological conditions.
-
α7 Nicotinic Acetylcholine Receptors (α7nAChRs): KYNA is a non-competitive negative allosteric modulator of α7nAChRs.[1][2] This interaction is significant as α7nAChRs are involved in cognitive processes, inflammation, and neuronal survival.
-
G Protein-Coupled Receptor 35 (GPR35): KYNA is an agonist for the orphan receptor GPR35, which is expressed in immune cells and the gastrointestinal tract, suggesting a role for KYNA in immunomodulation and gut-brain axis communication.[5][8]
The development of KYNA analogs has focused on improving blood-brain barrier permeability and enhancing affinity and selectivity for specific receptor targets to harness the therapeutic potential of modulating the kynurenine pathway.
Data Presentation: Quantitative Analysis of Kynurenic Acid and Its Analogs
The following tables summarize the reported binding affinities and potencies of kynurenic acid and a selection of its analogs at key receptor targets. This data provides a basis for comparing the pharmacological profiles of these compounds.
Table 1: Binding Affinities and Potencies at NMDA Receptors
| Compound | Assay Type | Species | IC50 | Ki | Reference |
| Kynurenic Acid | [3H]glycine binding | Rat | - | 8 µM | [9] |
| Kynurenic Acid | Patch-clamp | Rat | 59 µM | - | [7] |
| 5-Iodo-7-chloro-kynurenic acid | [3H]glycine binding | Rat | 32 nM | - | [10] |
| 6-Hydroxykynurenic Acid | Patch-clamp | Rat | 136 µM | - | [7] |
Table 2: Binding Affinities and Potencies at AMPA Receptors
| Compound | Assay Type | Species | IC50 | KB | Reference |
| Kynurenic Acid | Patch-clamp | Rat | - | 172 µM | [7] |
| 6-Hydroxykynurenic Acid | Patch-clamp | Rat | - | 22 µM | [7] |
Table 3: Potency at α7 Nicotinic Acetylcholine Receptors
| Compound | Assay Type | Species | IC50 | Reference |
| Kynurenic Acid | Patch-clamp | Rat | ~7 µM | [1][2] |
Table 4: Agonist Potency at GPR35
| Compound | Assay Type | Species | EC50 | Reference |
| Kynurenic Acid | Calcium mobilization | Human | >100 µM | [11] |
| Kynurenic Acid | β-arrestin recruitment | Human | >100 µM | [8] |
| Zaprinast (reference agonist) | β-arrestin recruitment | Human | ~1 µM | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of kynurenic acid and its analogs.
Whole-Cell Patch-Clamp Electrophysiology for Ionotropic Receptor Characterization
This protocol is designed to measure the effect of KYNA analogs on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)
-
NMDA and glycine stock solutions
-
Kynurenic acid analog stock solution
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation: Plate neurons on glass coverslips and culture for 7-14 days.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording Setup: Place a coverslip with cultured neurons in the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Gigaohm Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Data Acquisition: Clamp the cell at a holding potential of -60 mV. Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.
-
Compound Application: After establishing a stable baseline response to the agonist application, co-apply the KYNA analog at various concentrations with the agonist solution.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the KYNA analog. Plot the percentage of inhibition against the analog concentration to determine the IC50 value.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a competitive binding assay to determine the affinity of KYNA analogs for the glycine site of the NMDA receptor.
Materials:
-
Rat cortical membrane preparation
-
[3H]glycine (radioligand)
-
Unlabeled glycine
-
Kynurenic acid analog stock solutions
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]glycine (typically near its Kd value), and varying concentrations of the unlabeled KYNA analog.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled glycine. Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of the KYNA analog and fit the data to a one-site competition model to calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Measuring Extracellular Kynurenic Acid
This protocol outlines the procedure for measuring extracellular levels of KYNA in the brain of a freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Fraction collector
-
HPLC system with fluorescence or mass spectrometric detection
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Anesthetics and surgical tools
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula into the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery for several days.
-
Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.
-
Sample Analysis: Analyze the dialysate samples for KYNA concentration using a sensitive analytical method such as HPLC with fluorescence detection or LC-MS/MS.
-
Data Analysis: Quantify the KYNA concentration in each sample by comparing the peak area to a standard curve. This allows for the determination of baseline extracellular KYNA levels and the assessment of changes in response to pharmacological manipulations.
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by kynurenic acid and its analogs.
Kynurenic Acid at the NMDA Receptor
Caption: Antagonism of the NMDA receptor glycine site by KYNA analogs.
Kynurenic Acid at the α7 Nicotinic Acetylcholine Receptor
Caption: Negative allosteric modulation of the α7nAChR by KYNA analogs.
Kynurenic Acid at the GPR35 Receptor
Caption: Agonism of the GPR35 receptor by KYNA analogs.
Experimental Workflow for In Vivo Microdialysis
References
- 1. α7 Nicotinic acetylcholine receptor: a key receptor in the cholinergic anti-inflammatory pathway exerting an antidepressant effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. jneurosci.org [jneurosci.org]
- 5. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 11. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of 7-Chlorokynurenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chlorokynurenic acid (7-CKA) is a potent and selective competitive antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1] This technical guide provides an in-depth overview of the in vitro characterization of 7-CKA, compiling quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. As a valuable tool compound, a thorough understanding of its in vitro properties is crucial for researchers investigating NMDA receptor function and for professionals in the field of drug development.[1] Although it has limited ability to cross the blood-brain barrier, its high affinity and selectivity for the glycine site make it an invaluable tool for in vitro studies.[1] A prodrug, 4-chlorokynurenine (B1664160) (AV-101), has been developed to overcome this limitation for in vivo applications.[1]
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for various glutamate (B1630785) receptor subtypes, highlighting its selectivity for the NMDA receptor glycine site.
| Receptor Site | Ligand | IC50 (µM) | Ki (µM) | Reference |
| NMDA (Glycine Site) | [³H]glycine | 0.56 | 0.4 - 1.0 | [2][3][4] |
| NMDA (Glutamate Site) | N-Me-D-Asp | 169 | - | [2][3] |
| Quisqualate | - | 153 | - | [2][3] |
| Kainate | - | >1000 | - | [2][3] |
| Vesicular Glutamate Transporter | - | - | 0.59 | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect on the NMDA receptor by competing with the co-agonist glycine. The binding of both glutamate and a co-agonist (glycine or D-serine) is required for the opening of the NMDA receptor's ion channel. By occupying the glycine binding site, 7-CKA prevents channel activation, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions.
Experimental Protocols
Radioligand Binding Assay for [³H]glycine
This protocol is adapted from the methods described by Kemp et al. (1988).[5]
1. Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-acetate buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a small volume of buffer to achieve a protein concentration of approximately 1 mg/mL.
2. Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of the membrane preparation (50-100 µg of protein).
-
50 µL of [³H]glycine (final concentration ~20 nM).
-
50 µL of either buffer (for total binding), a saturating concentration of unlabeled glycine (1 mM, for non-specific binding), or varying concentrations of this compound.
-
-
Incubate the plate at 4°C for 30 minutes.
3. Filtration and Scintillation Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by performing a non-linear regression analysis of the competition binding data.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general procedure for assessing the functional antagonism of 7-CKA on NMDA receptor-mediated currents in cultured neurons.
1. Cell Culture:
-
Prepare primary cultures of cortical neurons from neonatal rats and plate them on coverslips.
-
Maintain the cultures for 1-3 weeks before use.
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 100 µM glycine, pH adjusted to 7.2 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH adjusted to 7.2 with CsOH.
3. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.
-
Using a micromanipulator, approach a neuron with a glass micropipette (3-5 MΩ resistance) filled with the internal solution.
-
Establish a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
4. Drug Application:
-
Apply NMDA (e.g., 100 µM) to elicit an inward current.
-
To test the effect of 7-CKA, pre-perfuse the cell with the desired concentration of this compound before co-applying it with NMDA.
-
To test for reversal of antagonism, apply NMDA and 7-CKA in the presence of a higher concentration of glycine (e.g., 100 µM).
5. Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of 7-CKA.
-
Construct concentration-response curves to determine the potency of 7-CKA as an antagonist.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of a compound like this compound.
Conclusion
The in vitro characterization of this compound reveals it to be a highly potent and selective antagonist at the glycine site of the NMDA receptor. Its utility in elucidating the physiological and pathological roles of this receptor complex is well-established. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important pharmacological tool.
References
- 1. This compound is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors: evidence for two pharmacological classes of antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to 7-Chlorokynurenic Acid for Studying Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 7-Chlorokynurenic acid (7-CKA), a critical pharmacological tool for the investigation of synaptic plasticity. We will explore its mechanism of action, present key quantitative data, and detail established experimental protocols for its use in research settings.
Core Mechanism of Action: Targeting the NMDA Receptor
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental cellular mechanism underlying learning and memory.[1] The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of this process, acting as a coincidence detector that links presynaptic glutamate (B1630785) release with postsynaptic depolarization.[2][3][4]
Activation of the NMDA receptor is unique; it requires the binding of both the neurotransmitter glutamate and a co-agonist, typically glycine (B1666218) or D-serine.[5][6] Furthermore, at resting membrane potential, the receptor's ion channel is blocked by a magnesium ion (Mg²⁺).[3][5] Only when the postsynaptic membrane is sufficiently depolarized is the Mg²⁺ block relieved, allowing calcium ions (Ca²⁺) to flow into the neuron. This calcium influx is the critical trigger for the downstream signaling cascades that lead to long-term potentiation (LTP) or long-term depression (LTD).[5][7][8]
This compound (7-CKA) is a potent and selective competitive antagonist at the glycine co-agonist binding site on the NMDA receptor.[6][9][10][11][12] By occupying this site, 7-CKA prevents the necessary co-agonist binding required for channel opening, effectively inhibiting NMDA receptor function even in the presence of glutamate and postsynaptic depolarization. This makes 7-CKA an invaluable tool for isolating and studying NMDA receptor-dependent processes in synaptic plasticity.[6][8]
Quantitative Pharmacological Data
The efficacy and selectivity of 7-CKA are well-documented. Radioligand binding assays and electrophysiological recordings have established its high affinity for the glycine modulatory site, with significantly lower affinity for other glutamate receptor binding sites.
Table 1: Binding Affinity and Inhibitory Concentrations of 7-CKA
| Target Site | Parameter | Value | Reference Preparation |
|---|---|---|---|
| NMDA Receptor Glycine Site | IC₅₀ | 0.56 µM | Rat Cortical Slices ([³H]glycine binding) [6][9][10][11] |
| Vesicular Glutamate Transporter | Kᵢ | 0.59 µM | Synaptic Vesicles[12][13] |
| NMDA Recognition Site | IC₅₀ | 169 µM | Rat Cortical Slices[6][9][10] |
| Quisqualate Receptor | IC₅₀ | 153 µM | Rat Cortical Slices[6][9][10] |
| Kainate Receptor | IC₅₀ | >1000 µM | Rat Cortical Slices[6][9][10] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibitory constant) reflects the binding affinity of an inhibitor.
Table 2: Effective Concentrations in Experimental Paradigms
| Experimental Model | Application | Effective Concentration | Observed Effect |
|---|---|---|---|
| Rat Cortical Slices | Electrophysiology | 10 - 100 µM | Reversible, noncompetitive inhibition of NMDA responses[9][10] |
| Leech Neurons | Electrophysiology | Not Specified | Blockade of pairing-induced LTP[8] |
| Rat Hippocampal Slices | Electrophysiology | 100 µM | Decreased duration of epileptiform bursting[14] |
| Cultured Cortical Neurons | Whole-cell Patch-clamp | Not Specified | Inhibition of NMDA-induced currents, reversible by glycine[6][10] |
Role in Synaptic Plasticity: Blocking LTP and LTD Induction
Both LTP and LTD, the primary forms of long-lasting synaptic plasticity, are critically dependent on NMDA receptor activation in many brain regions, such as the hippocampus and cortex.[4][5][15]
-
Long-Term Potentiation (LTP): Strong, high-frequency stimulation leads to significant postsynaptic depolarization, massive Ca²⁺ influx through NMDA receptors, and the activation of protein kinases like Ca²⁺/calmodulin-dependent kinase II (CaMKII).[7][8] This cascade results in the insertion of AMPA receptors into the postsynaptic membrane, strengthening the synapse.
-
Long-Term Depression (LTD): Weaker, prolonged stimulation causes a more modest, sustained rise in postsynaptic Ca²⁺. This preferentially activates protein phosphatases, leading to the removal of AMPA receptors and a weakening of the synapse.[5][8]
By preventing the activation of the NMDA receptor, 7-CKA effectively blocks the initial Ca²⁺ trigger required for both of these processes.[8] This allows researchers to confirm the NMDA receptor-dependency of an observed plastic change in their specific experimental model.
Key Experimental Protocols
The following protocols provide a framework for using 7-CKA to investigate NMDA receptor-dependent synaptic plasticity.
This is a classic method to study LTP in a population of neurons.[16][17][18]
Objective: To determine if LTP induction in the hippocampal CA1 region is NMDA receptor-dependent using 7-CKA.
Methodology:
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover for at least 1 hour in an interface chamber with oxygenated aCSF at room temperature.
-
Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway (CA3 axons) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single test pulses (e.g., every 30 seconds) to establish a stable baseline fEPSP slope for at least 20 minutes.
-
Pharmacology: Switch the perfusion to aCSF containing 7-CKA (e.g., 50 µM). Allow at least 20 minutes for the drug to equilibrate in the tissue.
-
LTP Induction: Apply a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), through the stimulating electrode.
-
Post-Induction Recording: Continue recording fEPSPs with single test pulses for at least 60 minutes post-induction.
-
Analysis: Compare the fEPSP slope after the HFS protocol to the pre-HFS baseline. In the presence of 7-CKA, NMDA receptor-dependent LTP should be blocked, and the fEPSP slope should not potentiate.
-
Control/Washout (Optional): In a separate set of experiments, perform the LTP induction protocol without 7-CKA to confirm the viability of the slice. A washout experiment can also be performed where the 7-CKA is replaced with normal aCSF, which may restore the ability to induce LTP. The inhibitory effect of 7-CKA can also be reversed by adding a high concentration of glycine (e.g., 100 µM) to the bath.[6][10]
This technique allows for the study of synaptic currents in a single neuron, providing higher resolution than field recordings.
Objective: To measure the NMDA receptor component of the excitatory postsynaptic current (EPSC) and confirm its blockade by 7-CKA.
Methodology:
-
Preparation and Recording: Prepare slices and obtain a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal cell).
-
Voltage Clamp: Hold the neuron in voltage-clamp mode at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block and make NMDA receptor currents visible.
-
Isolate NMDA Current: Pharmacologically block AMPA receptors (e.g., with NBQX) and GABA receptors (e.g., with picrotoxin). The remaining evoked current will be predominantly mediated by NMDA receptors.
-
Application of 7-CKA: Perfuse the slice with 7-CKA and observe the reduction or complete blockade of the isolated NMDA receptor-mediated EPSC. This directly demonstrates the inhibitory action of 7-CKA on the receptors of a single cell.
This biochemical assay is used to determine the binding affinity (IC₅₀) of 7-CKA.
Objective: To quantify the affinity of 7-CKA for the strychnine-insensitive glycine binding site.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex.
-
Incubation: Incubate the membranes with a radiolabeled ligand for the glycine site (e.g., [³H]glycine) and varying concentrations of unlabeled 7-CKA.
-
Separation: Rapidly filter the samples to separate bound from free radioligand.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Analysis: Plot the percentage of specific binding against the concentration of 7-CKA. Use non-linear regression to fit the data and calculate the IC₅₀ value, which is the concentration of 7-CKA that displaces 50% of the radiolabeled ligand.
Summary and Conclusion
This compound is a cornerstone tool for neuroscience research. Its high selectivity and potent antagonism at the glycine co-agonist site of the NMDA receptor provide a reliable method for inhibiting NMDA receptor function. This allows researchers to definitively probe the role of this critical receptor in synaptic plasticity, excitotoxicity, and various neurological processes. For professionals in drug development, understanding the effects of compounds like 7-CKA is essential for developing novel therapeutics that target the glutamatergic system for conditions ranging from neurodegenerative diseases to psychiatric disorders.
References
- 1. acnp.org [acnp.org]
- 2. Synaptic plasticity of NMDA receptors: mechanisms and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synaptic Plasticity: A new mode of action for unconventional NMDA receptors | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. This compound is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-Induction of LTP and LTD and Its Regulation by Protein Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | GluR | NMDAR | TargetMol [targetmol.com]
- 14. This compound prevents in vitro epileptiform and neurotoxic effects due to kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synaptic plasticity: LTP and LTD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Investigation of Synaptic Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Investigation of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Microdialysis of 7-Chlorokynurenic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for conducting in vivo microdialysis studies to measure extracellular levels of 7-Chlorokynurenic acid (7-CKA), a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1] Detailed protocols for probe selection, surgical procedures, perfusion, sample collection, and analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are outlined. Additionally, this guide includes a summary of quantitative data from relevant studies and visual diagrams to illustrate the experimental workflow and the associated signaling pathway.
Introduction
This compound (7-CKA) is a critical tool in neuroscience research due to its selective antagonism at the glycine modulatory site of the NMDA receptor complex.[2][3] This action allows for the investigation of the role of the glycine site in various physiological and pathological processes mediated by NMDA receptors.[2] In vivo microdialysis is a powerful technique that permits the sampling of endogenous and exogenous substances from the extracellular fluid of living tissues, providing real-time information about neurochemical dynamics.[2][4][5][6] This protocol details the application of in vivo microdialysis for the accurate measurement of 7-CKA in the brain.
Signaling Pathway of this compound
7-CKA exerts its effects by acting on the NMDA receptor, a key player in excitatory neurotransmission. The NMDA receptor is an ionotropic glutamate (B1630785) receptor that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to become fully active.[7][8] Upon activation, the receptor's ion channel opens, allowing the influx of Ca2+ and Na+ ions, which in turn triggers downstream signaling cascades involved in processes like synaptic plasticity, learning, and memory.[7] 7-CKA selectively binds to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor, preventing the binding of glycine or D-serine and thereby inhibiting receptor activation.[2][3][8]
Experimental Protocols
Microdialysis Probe Selection
Given that 7-CKA is a small molecule with a molecular weight of 223.62 g/mol , a standard microdialysis probe is suitable for these experiments. To ensure adequate recovery of the analyte, the molecular weight cut-off (MWCO) of the probe's semi-permeable membrane should be significantly larger than the molecular weight of 7-CKA. A probe with a MWCO of 20 kDa or 55 kDa is recommended.[9] The length of the probe membrane should be chosen based on the specific brain region of interest.
Surgical Implantation of the Microdialysis Probe
This protocol is intended for use in rodents and should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).[10]
-
Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic frame. Shave and clean the surgical area on the scalp. Make a midline incision to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole in the skull over the target brain region. The stereotaxic coordinates for the target region should be determined from a reliable brain atlas (e.g., Paxinos and Watson for rats).
-
Guide Cannula Implantation: Slowly lower a guide cannula to the desired depth and secure it to the skull using dental cement and skull screws.
-
Dummy Probe Insertion: Insert a dummy probe into the guide cannula to keep it patent until the microdialysis experiment.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics, and allow the animal to recover for a minimum of 48 hours before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
Habituation: On the day of the experiment, gently restrain the animal and insert the microdialysis probe through the guide cannula.[11] Connect the probe inlet to a syringe pump and the outlet to a fraction collector. Allow the animal to habituate to the setup for at least one hour before sample collection.[11]
-
Perfusion Solution: Perfuse the probe with artificial cerebrospinal fluid (aCSF). A typical composition for aCSF is provided in the table below.[4][12] The aCSF should be sterile-filtered and warmed to 37°C before use.
-
Flow Rate: Set the perfusion flow rate to 1.0 - 2.0 µL/min.[2][11] Note that lower flow rates may increase the recovery of 7-CKA but will require longer collection times for the same sample volume.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., 20-30 minutes) into collection vials.[11] To prevent degradation and improve analytical sensitivity, it is advisable to add a small volume of an internal standard and an acidifying agent to the collection vials.[11]
-
Sample Storage: Immediately after collection, seal the vials and store them at -80°C until analysis.[13]
Analytical Method: HPLC-MS/MS
The concentration of 7-CKA in the dialysate samples can be accurately determined using a sensitive analytical method such as HPLC-MS/MS.[6][14][15]
-
Sample Preparation: Thaw the dialysate samples on ice. If necessary, centrifuge the samples to remove any particulates.
-
Chromatographic Separation: Inject a small volume of the sample (e.g., 5-10 µL) onto a C18 reversed-phase HPLC column.[16][17] A gradient elution using a mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (B52724) (Mobile Phase B) is recommended for optimal separation.[16][17]
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM) for detection and quantification.[17] The precursor and product ions for 7-CKA will need to be optimized. For the related compound kynurenic acid (KYNA, m/z 190.08), a product ion of m/z 144.02 is used.[17]
Quantitative Data Summary
The following table summarizes quantitative data related to 7-CKA and the structurally similar endogenous molecule, kynurenic acid (KYNA), from in vivo microdialysis studies.
| Analyte | Brain Region | Animal Model | Experimental Condition | Fold Change in Extracellular Concentration | Reference |
| 7-CKA | Prefrontal Cortex | Rat | Co-administration of the prodrug 4-Cl-KYN with probenecid | Up to 885-fold increase | [18][19] |
| KYNA | Hippocampus | Rat | Pentylenetetrazole-induced seizures | ~1.5 to 3-fold increase | [20] |
| KYNA | Hippocampus | Rat | Pilocarpine-induced seizures | ~1.5 to 3-fold increase | [20] |
| KYNA | Hippocampus | Rat | Bicuculline-induced seizures | ~1.5 to 3-fold increase | [20] |
| KYNA | Hippocampus | Rat | Kainic acid-induced seizures | ~1.5 to 3-fold increase | [20] |
Experimental Workflow Diagram
The following diagram illustrates the key steps involved in the in vivo microdialysis of 7-CKA.
Conclusion
This document provides a detailed framework for the successful implementation of in vivo microdialysis to measure this compound in the brain. By following these protocols, researchers can obtain reliable and reproducible data to further elucidate the role of the NMDA receptor glycine site in health and disease. Careful attention to each step, from probe selection and surgical technique to sample handling and analysis, is crucial for the success of these experiments.
References
- 1. This compound is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochemazone.com [biochemazone.com]
- 4. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 5. criver.com [criver.com]
- 6. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. amuzainc.com [amuzainc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uva.theopenscholar.com [uva.theopenscholar.com]
- 12. alzet.com [alzet.com]
- 13. In vitro microdialysis membrane efficiency of broad-spectrum antibiotics in combination and alone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct determination of kynurenic acid with HPLC-MS/MS method in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. news-medical.net [news-medical.net]
- 19. researchgate.net [researchgate.net]
- 20. Seizure activity causes elevation of endogenous extracellular kynurenic acid in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Chlorokynurenic Acid Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 7-Chlorokynurenic acid (7-CKA), a potent and selective antagonist of the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, in various rodent models. Due to its limited ability to cross the blood-brain barrier, systemic administration of 7-CKA is often ineffective. Therefore, research applications typically involve direct administration into the central nervous system or the use of systemically administered prodrugs. This document details protocols for neuroprotection, antidepressant-like, and anticonvulsant studies in rodents.
Mechanism of Action: NMDA Receptor Antagonism
7-CKA exerts its effects by competitively binding to the glycine modulatory site on the GluN1 subunit of the NMDA receptor.[1][2][3][4] This binding prevents the co-agonist glycine (or D-serine) from activating the receptor, thereby inhibiting the influx of Ca²⁺ ions that is normally triggered by the binding of glutamate (B1630785) and a co-agonist. This mechanism is crucial in models of excitotoxicity, where excessive NMDA receptor activation leads to neuronal damage.
Application 1: Neuroprotection in a Rodent Model of Ischemia
Intracerebroventricular (ICV) administration of 7-CKA has been shown to be neuroprotective in models of cerebral ischemia by blocking excitotoxic neuronal death.
Quantitative Data: Neuroprotective Effects of 7-CKA in a Rat Ischemia Model
| Treatment Group | Administration Route | Dose / Concentration | Outcome Measure | Result |
| Ischemia + Saline | Intracerebroventricular (bilateral) | 2 µl | Acquisition of Delayed Nonmatching to Sample (DNMS) Task | Significantly impaired |
| Ischemia + 7-CKA | Intracerebroventricular (bilateral) | 2 µl of 500 µM solution | Acquisition of DNMS Task | Unimpaired performance |
| Sham + Saline | Intracerebroventricular (bilateral) | 2 µl | Acquisition of DNMS Task | Unimpaired performance |
| Sham + 7-CKA | Intracerebroventricular (bilateral) | 2 µl of 500 µM solution | Acquisition of DNMS Task | Unimpaired performance |
Experimental Protocol: Intracerebroventricular Administration in a Rat Model of Transient Forebrain Ischemia
This protocol is adapted from a study investigating the neuroprotective effects of 7-CKA in a rat model of transient forebrain ischemia.
Materials:
-
Male Wistar rats (300-325 g)
-
This compound (500 µM solution in phosphate-buffered saline)
-
Phosphate-buffered saline (PBS, vehicle)
-
Stereotaxic apparatus
-
Hamilton syringe with infusion pump
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for craniotomy
Procedure:
-
Animal Preparation: Anesthetize the rat and secure it in a stereotaxic frame. Maintain body temperature at 37°C.
-
Surgical Procedure: Expose the skull and drill bilateral burr holes over the lateral ventricles.
-
Drug Administration:
-
Lower a Hamilton syringe needle into each lateral ventricle.
-
Infuse 2 µl of 500 µM 7-CKA solution or vehicle (PBS) at a rate of 1 µl/min.
-
Leave the needles in place for an additional 2 minutes to allow for diffusion.
-
-
Induction of Ischemia: Immediately following the infusion, induce transient forebrain ischemia (e.g., via bilateral carotid artery occlusion and hemorrhagic hypotension).
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Behavioral Testing: After a recovery period (e.g., 8 weeks), assess cognitive function using tasks such as the Delayed Nonmatching to Sample (DNMS) task to evaluate the neuroprotective effects of 7-CKA.
Application 2: Antidepressant-like Effects in a Mouse Model of Depression
The prodrug 4-chlorokynurenine (B1664160) (AV-101), which readily crosses the blood-brain barrier and is converted to 7-CKA in the brain, has demonstrated rapid and sustained antidepressant-like effects in rodent models.
Quantitative Data: Antidepressant-like Effects of 4-Chlorokynurenine (AV-101) in the Mouse Forced Swim Test
| Treatment Group | Administration Route | Dose (mg/kg) | Time Point of Test | Outcome Measure | Result |
| Saline | Intraperitoneal | - | 24 hours post-injection | Immobility Time (s) | Baseline immobility |
| Fluoxetine | Intraperitoneal | 20 | 24 hours post-injection | Immobility Time (s) | No significant change from saline |
| Ketamine | Intraperitoneal | 10 | 24 hours post-injection | Immobility Time (s) | Significant reduction in immobility |
| 4-Cl-KYN (AV-101) | Intraperitoneal | 25 | 24 hours post-injection | Immobility Time (s) | Significant reduction in immobility |
| 4-Cl-KYN (AV-101) | Intraperitoneal | 125 | 24 hours post-injection | Immobility Time (s) | Significant reduction in immobility |
Experimental Protocol: Forced Swim Test in Mice Following Intraperitoneal Administration of 4-Chlorokynurenine
This protocol describes the assessment of antidepressant-like activity using the forced swim test (FST).
Materials:
-
Male mice (e.g., C57BL/6J)
-
4-Chlorokynurenine (AV-101) dissolved in saline
-
Saline (vehicle)
-
Forced swim test apparatus (clear cylinders, 25 cm height, 15 cm diameter)
-
Water bath to maintain water temperature
-
Video recording equipment
Procedure:
-
Drug Administration: Administer 4-Cl-KYN (e.g., 25 or 125 mg/kg) or saline via intraperitoneal (i.p.) injection.
-
Pre-test Session (Day 1): 23.5 hours after injection, place each mouse individually in a cylinder containing water (23-25°C) at a depth where the mouse cannot touch the bottom. Leave the mouse in the cylinder for 15 minutes.
-
Test Session (Day 2): 24 hours after the injection, place the mice back into the cylinders for a 6-minute test session.[5][6][7][8]
-
Data Acquisition: Record the entire 6-minute session.
-
Data Analysis: Score the duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) during the last 4 minutes of the test session. A decrease in immobility time is indicative of an antidepressant-like effect.[7]
Application 3: Anticonvulsant Activity in a Mouse Model of NMDA-Induced Seizures
Systemic administration of D-glucose conjugates of 7-CKA, which can cross the blood-brain barrier and then release 7-CKA, has shown efficacy in protecting against seizures induced by NMDA.
Quantitative Data: Anticonvulsant Effects of 7-CKA Glucose Conjugates in Mice
| Treatment Group | Administration Route | Dose | Outcome Measure | Result |
| Control (NMDA only) | Intraperitoneal | - | Onset and severity of seizures | Clonic-tonic seizures |
| 7-CKA | Intraperitoneal | Equivalent to conjugate | Protection against NMDA-induced seizures | No protection |
| 7-CKA-D-glucopyranos-6'-ylester | Intraperitoneal | Not specified | Protection against NMDA-induced seizures | Protective effect observed |
| 7-CKA-D-glucopyranos-3'-yl ester | Intraperitoneal | Not specified | Protection against NMDA-induced seizures | Protective effect observed |
| 7-CKA-D-galactopyranos-6'-yl ester | Intraperitoneal | Equivalent to glucose conjugates | Protection against NMDA-induced seizures | No protection |
Experimental Protocol: NMDA-Induced Seizure Model in Mice
This protocol outlines a method to assess the anticonvulsant properties of 7-CKA prodrugs.
Materials:
-
Male mice (e.g., Swiss Webster)
-
7-CKA glucose conjugate dissolved in a suitable vehicle
-
N-Methyl-D-aspartate (NMDA) dissolved in saline
-
Vehicle control
-
Observation chambers
Procedure:
-
Drug Pre-treatment: Administer the 7-CKA glucose conjugate or vehicle via intraperitoneal (i.p.) injection at a predetermined time before seizure induction (e.g., 30-60 minutes).
-
Seizure Induction: Administer a convulsant dose of NMDA (e.g., 100 mg/kg, i.p.) to induce seizures.
-
Behavioral Observation: Immediately after NMDA injection, place the mice in individual observation chambers and record seizure activity for at least 30 minutes.
-
Seizure Scoring: Score the severity of seizures based on a standardized scale (e.g., Racine scale). Key behaviors to observe include wild running, loss of righting reflex, clonic convulsions, and tonic hind-limb extension.
-
Data Analysis: Analyze the latency to the first seizure, the severity of seizures, and the percentage of animals protected from tonic-clonic seizures in each treatment group.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glycine site of the N-methyl-D-aspartate receptor channel: differences between the binding of HA-966 and of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 6. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: The Mouse Forced Swim Test [jove.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Note: High-Performance Liquid Chromatography Method for the Detection of 7-Chlorokynurenic Acid
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 7-Chlorokynurenic acid (7-CKA) in biological matrices, specifically human plasma, using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). 7-CKA is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor and a key metabolite of the neuropharmaceutical prodrug 4-chlorokynurenine (B1664160) (4-Cl-KYN, AV-101).[1][2][3][4] The method described herein is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring involving 7-CKA and its precursors.
Introduction
This compound is a critical tool compound in neuroscience research due to its selective antagonism of the NMDA receptor.[1] It is the active metabolite of the prodrug 4-chlorokynurenine, which is under investigation for the treatment of major depressive disorder.[4][5] 4-chlorokynurenine is designed to cross the blood-brain barrier, where it is then converted to 7-CKA within astrocytes.[1][5] This conversion is a key step in its mechanism of action. Given its therapeutic potential, a reliable and validated analytical method is essential for accurately measuring the concentration of 7-CKA in biological samples to understand its pharmacokinetics and metabolic profile.
This document provides a detailed protocol for the sample preparation and HPLC-MS/MS analysis of 7-CKA in human plasma, based on established methods for its prodrug and related metabolites.[1][2]
Signaling Pathway
The metabolic conversion of the prodrug 4-chlorokynurenine to the active antagonist this compound is a critical pathway for its neurological activity. This conversion primarily occurs in astrocytes after the prodrug crosses the blood-brain barrier.
Experimental Protocol
This protocol is designed for the analysis of 7-CKA in human plasma samples.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (sourced ethically)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
HPLC vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: A reversed-phase C18 column is recommended, such as a Phenomenex or Zorbax SB-C18.[1]
Chromatographic Conditions (Recommended)
| Parameter | Value |
| Column | Zorbax SB-C18 or equivalent (e.g., Phenomenex C18), 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detector | Tandem Mass Spectrometer (ESI+) |
| Run Time | Approximately 8 minutes |
Standard and Sample Preparation
Standard Stock Solution Preparation:
-
Accurately weigh 1 mg of 7-CKA standard.
-
Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve.
Plasma Sample Preparation (Protein Precipitation):
-
Thaw frozen human plasma samples on ice.
-
Pipette 40 µL of plasma into a 1.5 mL microcentrifuge tube.[1]
-
Add 120 µL of cold acetonitrile (containing internal standard, if available) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Experimental Workflow
The overall workflow from sample receipt to data analysis is depicted below.
Method Validation and Performance
The described HPLC-MS/MS method has been validated for the quantification of this compound in human plasma.[1] The performance characteristics are summarized below.
Quantitative Data Summary
| Parameter | Result for this compound | Reference |
| Matrix | Human Plasma | [1] |
| Linearity Range | 2.00 – 2,000 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 (Typical) | |
| Limit of Quantification (LOQ) | 2.00 ng/mL | [1] |
| Plasma Volume Required | 40.0 µL | [1] |
Conclusion
The HPLC-MS/MS method outlined in this application note is suitable for the selective and quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation procedure and the high sensitivity of the mass spectrometric detection make this method ideal for high-throughput analysis in a clinical and research setting. This enables accurate assessment of the pharmacokinetic profile of 7-CKA, which is essential for the ongoing development of novel therapeutics targeting the NMDA receptor.
References
- 1. Role of Transporters and Enzymes in Metabolism and Distribution of 4-Chlorokynurenine (AV-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Role of Transporters and Enzymes in Metabolism and Distribution of 4-Chlorokynurenine (AV-101) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of L-4-Chlorokynurenine, a Lipopeptide Antibiotic Non-Proteinogenic Amino Acid and Antidepressant Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug 4-Chlorokynurenine in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
Preparing 7-Chlorokynurenic Acid Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chlorokynurenic acid (7-CKA) is a potent and selective competitive antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5][6] This characteristic makes it an invaluable tool in neuroscience research for investigating the physiological and pathological roles of NMDA receptor-mediated neurotransmission. Due to its limited ability to cross the blood-brain barrier, its application is predominantly in in vitro and ex vivo experimental models.[1] Proper preparation of 7-CKA solutions is critical for obtaining reliable and reproducible results in cell culture-based assays. This document provides detailed protocols and application notes for the preparation and use of 7-CKA solutions in a research setting.
Mechanism of Action
7-CKA exerts its inhibitory effect on NMDA receptors by binding to the glycine modulatory site.[1][5][7] The activation of NMDA receptors requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine.[8] By competitively blocking the glycine binding site, 7-CKA prevents the conformational change necessary for ion channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions that mediate the receptor's excitatory effects.[8] 7-CKA exhibits high selectivity for the glycine site of the NMDA receptor over other glutamate receptor subtypes such as AMPA and kainate receptors.[5][9]
Data Presentation
Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO₃ | [1][9] |
| Molecular Weight | 223.61 g/mol | [1][4][9] |
| Purity | ≥95% (HPLC) | [2][9] |
| Appearance | Crystalline solid | [9] |
| IC₅₀ (Glycine Site) | 0.56 µM | [3][4][5][6][7][9] |
| Kᵢ (Vesicular Glutamate Transporter) | 0.59 µM | [1][3][4][6] |
| Solubility (7-CKA) | Slightly soluble in DMSO and Ethanol | [9] |
| Solubility (7-CKA Sodium Salt) | Soluble to 100 mM in water | [10][11] |
Recommended Solvents and Stock Solution Stability
| Solvent | Recommended Concentration | Storage of Stock Solution | Stability Notes | Source |
| DMSO | 15 mg/mL (67.1 mM) or 100 mM | -20°C for up to one month | Prepare fresh if possible. Solutions are considered unstable. | [4][6][12] |
| NaOH (1 eq) | 100 mM | -20°C for up to one month | Use one molar equivalent of NaOH. | [12] |
| Water (for Sodium Salt) | 100 mM | Desiccate at RT (solid). For solutions: -80°C for 6 months, -20°C for 1 month. | The sodium salt offers significantly better aqueous solubility. | [10][11][13] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM 7-CKA Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sterile filtration unit (0.22 µm pore size), compatible with DMSO
Procedure:
-
Weighing: Accurately weigh the desired amount of 7-CKA powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution, weigh out 22.36 mg of 7-CKA (Molecular Weight: 223.61 g/mol ).
-
Dissolution: Add the appropriate volume of cell culture grade DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously until the 7-CKA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating. Sonication is also recommended by some suppliers if the compound is difficult to dissolve.[6]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile polypropylene tube. This step is crucial to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.[12] For longer-term storage, -80°C is recommended.
Protocol 2: Preparation of Working Solutions and Application to Cell Culture
Materials:
-
100 mM 7-CKA stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 100 mM 7-CKA stock solution at room temperature.
-
Serial Dilution (if necessary): For preparing a range of concentrations, it is advisable to perform serial dilutions of the stock solution in sterile cell culture medium.
-
Preparation of Final Working Concentration:
-
Determine the final concentration of 7-CKA required for your experiment.
-
Calculate the volume of the stock solution needed to achieve the final concentration in your total culture volume.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example: To prepare 10 mL of cell culture medium with a final 7-CKA concentration of 100 µM:
-
Volume of stock solution = (Final Concentration x Total Volume) / Stock Concentration
-
Volume of stock solution = (100 µM x 10 mL) / 100,000 µM = 0.01 mL or 10 µL.
-
The final DMSO concentration would be 0.1%.
-
-
-
Adding to Cell Culture: Add the calculated volume of the 7-CKA working solution to your cell culture plates or flasks containing the pre-warmed complete medium. Gently swirl the plate to ensure even distribution.
-
Vehicle Control: It is essential to include a vehicle control in your experimental design. This control should contain the same final concentration of DMSO as the 7-CKA-treated cultures.
-
Incubation: Incubate the cells under their optimal conditions (e.g., 37°C, 5% CO₂) for the desired experimental duration.
Mandatory Visualizations
Caption: Experimental workflow for preparing and applying 7-CKA solutions.
Caption: Inhibition of the NMDA receptor signaling pathway by 7-CKA.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | GluR | NMDAR | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. This compound sodium salt | Glutamate Transporters | Tocris Bioscience [tocris.com]
- 12. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 7-Chlorokynurenic Acid in Epilepsy Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7-Chlorokynurenic acid (7-CKA) is a potent and selective antagonist of the glycine (B1666218) modulatory site on the N-methyl-D-aspartate (NMDA) receptor.[1] The overactivation of NMDA receptors is a key mechanism underlying excitotoxicity and seizure generation, making this receptor a prime target for anticonvulsant therapies.[2] 7-CKA offers a specific mechanism to modulate NMDA receptor activity, thereby reducing neuronal hyperexcitability. These application notes provide a comprehensive overview of its use in preclinical epilepsy research, summarizing key quantitative data and detailing relevant experimental protocols.
Mechanism of Action
7-CKA exerts its effects by binding to the strychnine-insensitive glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[1][3][4] For the NMDA receptor channel to open, it requires the binding of both the primary agonist, glutamate (B1630785) (to the GluN2 subunit), and a co-agonist, either glycine or D-serine (to the GluN1 subunit).[5] By competitively blocking the glycine binding site, 7-CKA prevents the conformational change necessary for channel activation, even in the presence of glutamate.[1] This non-competitive antagonism with respect to glutamate effectively reduces the influx of Ca²⁺ ions, which, in excess, triggers excitotoxic cascades and contributes to seizure activity and neuronal damage.[2][3] The inhibitory action of 7-CKA can be reversed by increasing the concentration of glycine or D-serine.[1][6]
Caption: Mechanism of 7-CKA at the NMDA receptor glycine site.
Data Presentation: Efficacy in Preclinical Models
The anticonvulsant and antiepileptogenic properties of 7-CKA have been demonstrated across various in vivo and in vitro models of epilepsy. The following tables summarize the quantitative findings from key studies.
Table 1: In Vivo Anticonvulsant and Antiepileptogenic Effects of 7-CKA
| Model | Species | Administration Route & Dose | Key Findings | Reference |
| Amygdala Kindling | Rat | Intracerebroventricular (i.c.v.), 10 or 20 µg | Dose-dependently suppressed the development of kindling (antiepileptogenic effect). No significant effect on previously kindled seizures. | [7] |
| Amygdala Kindling | Rat | Intra-amygdaloid, 10 nmol | Significantly retarded the development of motor and electroencephalographic seizures. Effect blocked by co-injection of glycine (40 nmol). | [8] |
| Limbic Epilepsy | Rat | Intraperitoneal (i.p.), 100 mg/kg (of prodrug 4-Cl-KYN) | Reduced the amplitude and number of population spikes in epileptic animals. No effect on evoked response in naive rats. | [9] |
| Maximal Electroshock (MES) | Rat | Intracerebroventricular (i.c.v.), 100 nmol | Significantly antagonized the anticonvulsant activity of D-cycloserine. | [10] |
| NMDA-Induced Seizures | Mouse | Intraperitoneal (i.p.) | Prodrugs of 7-CKA were highly protective against NMDA-induced seizures. | [11] |
Table 2: In Vitro Effects of 7-CKA on Epileptiform Activity
| Model | Preparation | Concentration | Key Findings | Reference |
| Kainic Acid Model | Rat Hippocampal Slices | 100 µM | Significantly decreased the duration of CA1 epileptiform bursting induced by 1 µM kainic acid. | [12] |
| Kainic Acid Model (Neuroprotection) | Rat Hippocampal Slices | 100 µM | Significantly increased the probability of recovery of the CA1 population spike after exposure to a neurotoxic concentration (12 µM) of kainic acid. | [12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments involving 7-CKA.
Protocol 1: Amygdala Kindling Model in Rats
This model is used to study epileptogenesis (the development of epilepsy) and to test the antiepileptogenic effects of compounds.[13]
1. Animal Preparation and Surgery:
-
Use adult male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthetize the animal with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Using a stereotaxic frame, implant a bipolar stimulating/recording electrode in the basolateral amygdala.
-
For intracerebroventricular (i.c.v.) or intra-amygdaloid drug administration, implant a corresponding guide cannula.
-
Secure the assembly to the skull with dental acrylic and allow a recovery period of at least one week.
2. Kindling Procedure:
-
Determine the afterdischarge threshold (ADT) for each animal by delivering a 1-second train of 60 Hz constant current square wave pulses, starting at a low current and increasing until an afterdischarge (epileptiform EEG activity) of at least 3 seconds is recorded.
-
Administer 7-CKA or vehicle via the implanted cannula at a specified time before daily electrical stimulation (e.g., 15 minutes prior). Dosages of 10-20 µg (i.c.v.) or 10 nmol (intra-amygdaloid) have been shown to be effective.[7][8]
-
Deliver a suprathreshold electrical stimulation (e.g., at ADT intensity) once daily.
-
Record the electroencephalogram (EEG) to measure the afterdischarge duration (ADD) and observe and score the behavioral seizure severity according to Racine's scale (Stage 1: facial clonus; Stage 5: rearing and falling with tonic-clonic seizures).
-
Continue daily stimulations until animals in the control group consistently exhibit Stage 5 seizures.
3. Data Analysis:
-
Compare the rate of kindling acquisition (number of stimulations to reach the first Stage 5 seizure) between the 7-CKA treated group and the vehicle control group.
-
Analyze the afterdischarge duration and seizure stage progression across sessions for each group. Statistical analysis (e.g., ANOVA, t-test) is used to determine significance.
Caption: Experimental workflow for the amygdala kindling model.
Protocol 2: In Vitro Slice Electrophysiology (Kainic Acid Model)
This protocol assesses the effect of 7-CKA on epileptiform activity induced in hippocampal brain slices.[12]
1. Slice Preparation:
-
Anesthetize and decapitate an adult Wistar rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Cut transverse hippocampal slices (e.g., 400 µm thick) using a vibratome.
-
Transfer slices to an interface recording chamber and perfuse with oxygenated aCSF at a constant temperature (e.g., 34°C). Allow slices to equilibrate for at least 1 hour.
2. Electrophysiological Recording:
-
Place a recording electrode in the CA1 pyramidal cell layer to record population spikes and a stimulating electrode in the Schaffer collateral-commissural pathway.
-
Induce epileptiform activity by perfusing the slice with aCSF containing kainic acid (e.g., 1 µM). This will typically induce spontaneous or evoked bursting activity.
-
Once stable epileptiform bursting is established, co-perfuse the slice with 7-CKA (e.g., 100 µM) and kainic acid.
3. Data Acquisition and Analysis:
-
Record the field potentials continuously.
-
Measure the duration and frequency of the epileptiform bursts before and after the application of 7-CKA.
-
To assess neuroprotection, after inducing excitotoxicity with a higher concentration of kainic acid (e.g., 12 µM) in the presence or absence of 7-CKA, wash out the drugs and measure the recovery of the baseline population spike amplitude.
-
Compare the data sets using appropriate statistical tests (e.g., paired t-test).
Neuroprotective Properties
Beyond its direct anticonvulsant effects, 7-CKA demonstrates neuroprotective properties. In models where seizures are induced by excitotoxins like kainic acid, 7-CKA can mitigate neuronal damage.[12] This is attributed to its primary mechanism of limiting excessive Ca²⁺ influx through NMDA receptors, a central pathway in excitotoxic cell death.[14] This dual action as both an anticonvulsant and a neuroprotectant makes it a valuable tool for studying disease modification in epilepsy.
Challenges and Future Directions
A significant challenge for the therapeutic application of 7-CKA is its poor penetration of the blood-brain barrier (BBB).[11][15] This limitation often necessitates direct central administration (e.g., i.c.v.) in research settings. To overcome this, two primary strategies are being explored:
-
Prodrugs: Systemically administered precursors, such as 4-chloro-kynurenine (4-Cl-KYN), can cross the BBB and are subsequently converted by astrocytes into 7-CKA in situ.[9][14][15] This approach allows for targeted delivery to the central nervous system.
-
Chemical Modification: Synthesizing ester prodrugs of 7-CKA by conjugating it with molecules like glucose or galactose, which are actively transported across the BBB, has shown promise in increasing brain availability and anticonvulsant efficacy after systemic administration.[11]
Conclusion
This compound is a critical research tool for investigating the role of the NMDA receptor glycine site in the pathophysiology of epilepsy. Its potent and selective antagonism provides a clear mechanism for reducing seizure activity and protecting against excitotoxic neuronal damage in a variety of preclinical models. While its poor BBB permeability presents a hurdle for direct clinical use, the development of effective prodrug strategies highlights its potential as a lead compound for novel antiepileptic and neuroprotective therapies. The protocols and data presented here serve as a guide for researchers aiming to utilize 7-CKA to further unravel the complexities of epilepsy and develop new therapeutic interventions.
References
- 1. This compound is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Roles of N-Methyl-D-Aspartate Receptors (NMDARs) in Epilepsy [frontiersin.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The glycine binding site of the N-methyl-D-aspartate receptor subunit NR1: identification of novel determinants of co-agonist potentiation in the extracellular M3-M4 loop region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiepileptogenic action of this compound on amygdala kindling of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a strychnine-insensitive glycine receptor antagonist, inhibits limbic seizure kindling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In situ-produced 7-chlorokynurenate has different effects on evoked responses in rats with limbic epilepsy in comparison to naive controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound antagonizes the anticonvulsant activity of D-cycloserine in maximal electroshock seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, pharmacokinetics and anticonvulsant activity of this compound prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound prevents in vitro epileptiform and neurotoxic effects due to kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The challenge and promise of anti-epileptic therapy development in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzyme-catalyzed production of the neuroprotective NMDA receptor antagonist this compound in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kynurenate and 7-chlorokynurenate formation in chronically epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Chlorokynurenic Acid in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the experimental design of behavioral studies utilizing 7-Chlorokynurenic acid (7-CKA), a potent and selective antagonist of the glycine (B1666218) co-agonist site on the NMDA receptor. Due to its poor blood-brain barrier permeability, direct administration into the central nervous system is often required to elicit behavioral effects. This document details protocols for intracerebroventricular (i.c.v.) administration and subsequent assessment in key behavioral paradigms, including prepulse inhibition (PPI) to model sensorimotor gating deficits relevant to psychosis, the elevated plus maze (EPM) for anxiety-related behaviors, and the Morris water maze (MWM) for spatial learning and memory. Methodologies, data presentation in tabular format, and visual diagrams of pathways and workflows are provided to facilitate robust and reproducible experimental design.
Introduction to this compound (7-CKA)
This compound is a derivative of kynurenic acid that acts as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor[1][2]. The NMDA receptor, a key player in synaptic plasticity and excitatory neurotransmission, requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) for activation[1][2]. By blocking the glycine site, 7-CKA effectively inhibits NMDA receptor function. This mechanism makes 7-CKA a valuable research tool for investigating the role of NMDA receptor hypofunction in various central nervous system (CNS) disorders. A critical consideration in the experimental design is the limited ability of 7-CKA to cross the blood-brain barrier, often necessitating direct central administration, such as intracerebroventricular (i.c.v.) injections, for in vivo behavioral studies. A prodrug, 4-chlorokynurenine (B1664160), which does cross the blood-brain barrier and is converted to 7-CKA in the brain, is an alternative for systemic administration[1].
Mechanism of Action Signaling Pathway
The following diagram illustrates the mechanism by which 7-CKA antagonizes the NMDA receptor.
Caption: 7-CKA blocks the glycine site on the NMDA receptor.
Prepulse Inhibition (PPI) of the Startle Reflex
Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-inducing stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents. While systemic administration of a 7-CKA prodrug has shown no effect on PPI, direct intracerebroventricular administration of 7-CKA has been found to disrupt this sensorimotor gating process[1].
Experimental Workflow
Caption: Workflow for PPI testing with i.c.v. 7-CKA administration.
Protocol
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-350 g).
-
Surgical Preparation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula aimed at the lateral ventricle.
-
-
Drug Administration:
-
Following a recovery period of at least one week, infuse 7-CKA dissolved in artificial cerebrospinal fluid (aCSF) or vehicle (aCSF) through an injection cannula inserted into the guide cannula.
-
A typical dose range for i.c.v. administration is 1-20 µg per rat in a volume of 2-5 µL, infused over 1-2 minutes.
-
Allow a 15-30 minute pre-treatment time before behavioral testing.
-
-
PPI Procedure:
-
Place the rat in a startle chamber and allow a 5-minute habituation period with background white noise (e.g., 65 dB).
-
The test session consists of a series of trials in a pseudorandom order:
-
Pulse-alone trials: A 120 dB burst of white noise for 40 ms (B15284909).
-
Prepulse+Pulse trials: A prepulse of 75-85 dB for 20 ms, followed by a 100 ms delay, then the 120 dB pulse.
-
No-stimulus trials: Background noise only.
-
-
Record the startle amplitude for each trial.
-
-
Data Analysis:
-
Calculate the percentage of PPI: %PPI = (1 - (Startle Amplitude on Prepulse+Pulse Trial / Startle Amplitude on Pulse-alone Trial)) * 100.
-
Data Presentation
| Treatment Group | Dose (µg, i.c.v.) | % Prepulse Inhibition (Mean ± SEM) |
| Vehicle (aCSF) | - | 68 ± 5 |
| 7-CKA | 10 | 45 ± 7 |
| 7-CKA | 20 | 32 ± 6 |
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Protocol
-
Animal Model: Adult male mice (e.g., C57BL/6) or rats.
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
-
Drug Administration:
-
Due to poor blood-brain barrier penetration, i.c.v. administration is the preferred route for 7-CKA.
-
Alternatively, intraperitoneal (i.p.) injection of the prodrug 4-chlorokynurenine can be used.
-
Administer the compound 30 minutes prior to testing.
-
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Measure the time spent in the open and closed arms, and the number of entries into each arm.
-
Calculate the percentage of time in open arms: (% Open Arm Time) = (Time in Open Arms / Total Time in Arms) * 100.
-
Calculate the percentage of open arm entries: (% Open Arm Entries) = (Entries into Open Arms / Total Arm Entries) * 100.
-
Data Presentation
| Treatment Group | Dose | % Time in Open Arms (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 30 ± 4 | 25 ± 3 |
| 7-CKA (i.c.v.) | 10 µg | 22 ± 5 | 23 ± 4 |
| Diazepam (i.p.) | 2 mg/kg | 45 ± 6 | 28 ± 3 |
Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory that is dependent on the hippocampus. It is used to assess cognitive deficits in animal models of neurological and psychiatric disorders.
Logical Flow of MWM Experiment
Caption: Sequential phases of the Morris Water Maze experiment.
Protocol
-
Animal Model: Adult mice or rats.
-
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform. The room should have various distal visual cues.
-
Drug Administration:
-
Administer 7-CKA (i.c.v.) or its prodrug (i.p.) 30 minutes before each daily training session during the acquisition phase to assess effects on learning, or before the probe trial to assess effects on memory retrieval.
-
-
Procedure:
-
Acquisition Phase:
-
Train the animals for 4-5 consecutive days with 4 trials per day.
-
In each trial, place the animal in the water at one of four starting positions.
-
Allow the animal to swim and find the hidden platform. If not found within 60-90 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the swim path.
-
-
-
Data Analysis:
-
Acquisition: Measure the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of platform location crossings.
-
Data Presentation
Acquisition Phase: Escape Latency
| Training Day | Vehicle (Mean ± SEM, seconds) | 7-CKA (Mean ± SEM, seconds) |
| 1 | 55 ± 5 | 58 ± 6 |
| 2 | 42 ± 4 | 53 ± 5 |
| 3 | 31 ± 3 | 48 ± 4 |
| 4 | 20 ± 2 | 45 ± 5 |
Probe Trial
| Treatment Group | Time in Target Quadrant (Mean ± SEM, %) |
| Vehicle | 40 ± 5 |
| 7-CKA | 25 ± 4 |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the NMDA receptor glycine site in behavior. The protocols provided herein offer a framework for assessing its effects on sensorimotor gating, anxiety, and spatial memory. Given its pharmacokinetic properties, careful consideration of the route of administration is paramount for obtaining meaningful and reproducible data. The experimental designs and data presentation formats outlined in these notes are intended to guide researchers in conducting rigorous and well-controlled behavioral studies with 7-CKA.
References
4-Chlorokynurenine: A Prodrug Strategy for Brain Delivery of 7-Chlorokynurenic Acid
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Chlorokynurenic acid (7-Cl-KYNA) is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its therapeutic potential in a range of neurological and psychiatric disorders, including depression, neuropathic pain, and epilepsy, is significant.[3][4][5] However, the clinical utility of 7-Cl-KYNA is hampered by its poor penetration of the blood-brain barrier (BBB).[1][6] To overcome this limitation, L-4-chlorokynurenine (4-Cl-KYN), a prodrug of 7-Cl-KYNA, has been developed.[3][7] 4-Cl-KYN is an amino acid analogue that readily crosses the BBB via the large neutral amino acid transporter (LAT1).[3][8][9] Once in the central nervous system (CNS), it is enzymatically converted to the active compound, 7-Cl-KYNA, primarily within astrocytes by kynurenine (B1673888) aminotransferase.[1][3] This application note provides a summary of key quantitative data and detailed experimental protocols for researchers working with 4-Cl-KYN.
Biochemical Pathway and Mechanism of Action
The metabolic conversion of 4-Cl-KYN to 7-Cl-KYNA is a critical step in its mechanism of action. The following diagram illustrates this pathway and the subsequent action of 7-Cl-KYNA on the NMDA receptor.
Caption: Metabolic pathway of 4-Cl-KYN to 7-Cl-KYNA and its action at the NMDA receptor.
Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies involving the administration of 4-Cl-KYN.
Table 1: Pharmacokinetic Parameters of 4-Cl-KYN and 7-Cl-KYNA in Rodents
| Species | Dose (mg/kg) | Route | Analyte | Tissue | Peak Concentration | Time to Peak | Reference |
| Rat | 100 (perfusion) | i.v. | 4-Cl-KYN | Brain | K(m) = 105 +/- 14 µM | - | [6][8] |
| Mouse | 25 | i.p. | 7-Cl-KYNA | Hippocampal Microdialysate | 100 ± 16 nM | 1.5 hours | [1] |
| Rat | 167 | i.p. | 7-Cl-KYNA | Brain | > IC50 | - | [10] |
| Rat | 500 | i.p. | 7-Cl-KYNA | Brain | > IC50 | - | [10] |
Table 2: Pharmacokinetic Parameters of 4-Cl-KYN and 7-Cl-KYNA in Humans
| Dose (mg/day) | Route | Analyte | Fluid | Peak Concentration (Geometric Mean) | Time to Peak | Half-life | Reference |
| 1080 | Oral | 4-Cl-KYN | Plasma | 32.11 µg/mL | ~3 hours | - | [7] |
| 1080 | Oral | 7-Cl-KYNA | Plasma | 0.073 µg/mL | ~3 hours | 4.6 hours | [7] |
| 1080 | Oral | 7-Cl-KYNA | CSF | Too low to accurately calculate | - | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving 4-Cl-KYN.
Protocol 1: In Vivo Microdialysis in Freely Moving Mice
Objective: To measure extracellular levels of 7-Cl-KYNA in the hippocampus following systemic administration of 4-Cl-KYN.
Materials:
-
4-Chlorokynurenine (4-Cl-KYN)
-
This compound (7-Cl-KYNA) as a control
-
Saline solution
-
Microdialysis probes
-
High-performance liquid chromatography (HPLC) system with tandem mass spectrometry (MS/MS) detection
-
Stereotaxic apparatus
-
Male C57BL/6J mice
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize mice using an appropriate anesthetic agent.
-
Mount the mouse in a stereotaxic apparatus.
-
Implant a guide cannula targeting the hippocampus.
-
Allow mice to recover from surgery for at least 7 days.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Collect baseline dialysate samples for a defined period (e.g., 2 hours).
-
-
Drug Administration:
-
Administer 4-Cl-KYN (e.g., 25 mg/kg) or 7-Cl-KYNA (e.g., 25 mg/kg) via intraperitoneal (i.p.) injection.
-
-
Sample Collection:
-
Continue to collect dialysate samples at regular intervals (e.g., every 30 minutes) for several hours post-injection.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for 7-Cl-KYNA concentrations using a validated HPLC-MS/MS method.[1]
-
Caption: Workflow for in vivo microdialysis to measure brain 7-Cl-KYNA levels.
Protocol 2: Assessment of Antidepressant-like Effects in Rodents (Forced Swim Test)
Objective: To evaluate the antidepressant-like effects of 4-Cl-KYN using the forced swim test (FST).
Materials:
-
4-Cl-KYN
-
Saline solution (vehicle control)
-
Ketamine (positive control)
-
Cylindrical containers filled with water
-
Video recording equipment and analysis software
Procedure:
-
Drug Administration:
-
Administer 4-Cl-KYN (dose range: e.g., 10-50 mg/kg), ketamine (e.g., 10 mg/kg), or saline via i.p. injection to different groups of mice.
-
-
Forced Swim Test:
-
One hour post-injection, place each mouse individually into a cylinder of water (25°C) for a 6-minute session.
-
Record the entire session for later analysis.
-
-
Behavioral Scoring:
-
Score the last 4 minutes of the session for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.
-
-
Data Analysis:
-
Compare the duration of immobility between the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests). A significant reduction in immobility time in the 4-Cl-KYN group compared to the saline group indicates an antidepressant-like effect.[4][11]
-
Caption: Protocol for assessing antidepressant-like effects using the Forced Swim Test.
Conclusion
4-Chlorokynurenine represents a viable prodrug strategy for delivering the NMDA receptor antagonist this compound to the brain. The data and protocols presented here provide a foundation for researchers investigating the therapeutic potential of this compound in various CNS disorders. Further research is warranted to optimize dosing and explore its efficacy in a broader range of preclinical models and clinical populations.
References
- 1. The Prodrug 4-Chlorokynurenine Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 4-Chlorokynurenine - Wikipedia [en.wikipedia.org]
- 4. The Prodrug 4-Chlorokynurenine Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of L-4-Chlorokynurenine, a Lipopeptide Antibiotic Non-Proteinogenic Amino Acid and Antidepressant Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facilitated brain uptake of 4-chlorokynurenine and conversion to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug 4-Chlorokynurenine in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the Effects of L-4-Chlorokynurenine on Nociception in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing 7-Chlorokynurenic Acid Solubility in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 7-Chlorokynurenic acid (7-CKA) in their experiments. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, aCSF)?
A1: this compound (7-CKA) is a weakly acidic compound with inherently low solubility in neutral aqueous solutions.[1] Its molecular structure contributes to this poor solubility. To achieve desired concentrations for biological assays, it is often necessary to employ solubility enhancement techniques.
Q2: What are the recommended methods to improve the aqueous solubility of 7-CKA?
A2: The most common and effective methods to improve 7-CKA solubility include:
-
Using the Sodium Salt: this compound sodium salt is significantly more soluble in water than the free acid form.[2]
-
pH Adjustment: Increasing the pH of the solution by adding a base, such as sodium hydroxide (B78521) (NaOH), will deprotonate the carboxylic acid group of 7-CKA, forming a more soluble salt in situ.[3]
-
Co-solvents: The use of organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) or polyethylene (B3416737) glycol (PEG) can help dissolve 7-CKA.[3] It is crucial to first dissolve the 7-CKA in the co-solvent before adding it to the aqueous buffer.
-
Complexation with Cyclodextrins: Encapsulating 7-CKA within cyclodextrin (B1172386) molecules can enhance its aqueous solubility.
Q3: I have dissolved 7-CKA in DMSO as a stock solution, but it precipitates when I add it to my aqueous experimental medium. What is happening and how can I fix it?
A3: This phenomenon, often called "crashing out," occurs when a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous medium where the compound is less soluble. The abrupt change in solvent polarity causes the compound to precipitate.
To prevent this, you can try the following:
-
Lower the final concentration: Your target concentration may be above the solubility limit of 7-CKA in the final aqueous medium.
-
Use a serial dilution approach: Instead of adding the concentrated stock directly, create intermediate dilutions in your aqueous buffer.
-
Optimize the co-solvent percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible to avoid cellular toxicity, typically below 0.5%.[4]
-
Warm the aqueous medium: Gently warming your buffer to 37°C can sometimes help maintain solubility.
-
Vortex while adding: Add the stock solution dropwise to the aqueous medium while gently vortexing to ensure rapid and uniform mixing.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective competitive antagonist at the glycine (B1666218) co-agonist binding site of the N-methyl-D-aspartate (NMDA) receptor.[5][6] The NMDA receptor, a ligand-gated ion channel, requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) for activation.[7][8] By blocking the glycine binding site, 7-CKA prevents the ion channel from opening, thereby inhibiting the influx of calcium ions (Ca²⁺) and subsequent downstream signaling.[7][9]
Data Presentation
The following tables summarize the solubility of this compound and its sodium salt in various solvents.
Table 1: Solubility of this compound
| Solvent | Concentration (mM) | Concentration (mg/mL) | Notes |
| DMSO | 100 | 22.36 | |
| NaOH (1 eq) | 100 | 22.36 | [3] |
| Ethanol | Slightly soluble | - | [6] |
Table 2: Solubility of this compound Sodium Salt
| Solvent | Concentration (mM) | Concentration (mg/mL) | Notes |
| Water | 100 | ~24.56 | Soluble to 100 mM.[2] |
| H₂O | 203.59 | 50 | Requires sonication.[10] |
| DMSO | ≥ 137.10 | ≥ 33.67 | "≥" indicates soluble, but saturation is unknown.[10] |
| PBS | 27.16 | 6.67 | [10] |
Experimental Protocols
Protocol 1: Preparation of a 7-CKA Stock Solution using NaOH
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Reconstitution: Add an equimolar amount of 1 M NaOH solution to the 7-CKA powder. For example, for 22.36 mg of 7-CKA (0.1 mmol), add 100 µL of 1 M NaOH.
-
Dissolution: Vortex the solution until the 7-CKA is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Volume Adjustment: Bring the solution to the final desired volume with deionized water or your experimental buffer.
-
pH Adjustment: After diluting the stock to the final working concentration in your aqueous buffer, measure the pH and adjust it to the desired experimental pH using HCl.
-
Sterilization: If required for your experiment, sterile-filter the final solution through a 0.22 µm filter.
Protocol 2: Preparation of a 7-CKA Stock Solution using DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Mixing: Vortex the solution thoroughly to ensure the 7-CKA is completely dissolved. Brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: When preparing your final experimental solution, add the DMSO stock dropwise to your pre-warmed aqueous buffer while vortexing. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).
Visualizations
Caption: NMDA Receptor Signaling and 7-CKA Inhibition.
Caption: Workflow for Solubility Enhancement.
Caption: Troubleshooting Precipitation Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. NMDA receptor - Wikipedia [en.wikipedia.org]
- 8. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
calculating optimal concentration of 7-Chlorokynurenic acid for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 7-Chlorokynurenic acid (7-CKA) in in vitro assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (7-CKA)?
7-CKA is a potent and selective competitive antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It also inhibits the reuptake of glutamate (B1630785) into synaptic vesicles.[4][5]
Q2: What are the key binding affinities (IC50 and Ki) for 7-CKA?
The inhibitory concentration (IC50) and binding affinity (Ki) values for 7-CKA are crucial for determining the optimal concentration for your experiments.
| Parameter | Value | Target | Reference |
| IC50 | 0.56 µM | Glycine site of NMDA receptor | [2][4][5] |
| Ki | 0.59 µM | Vesicular glutamate reuptake | [4][5] |
Q3: How should I prepare and store stock solutions of 7-CKA?
Proper preparation and storage of 7-CKA stock solutions are critical for experimental success and reproducibility.
| Solvent | Maximum Concentration | Storage Conditions | Stability Notes |
| DMSO | 15 mg/mL (67.1 mM) | Store at -20°C or -80°C. | Solutions are generally unstable and should be prepared fresh.[5] For longer-term storage, aliquoting and storing at -80°C for up to 6 months is recommended.[6] |
| NaOH (1 eq.) | 100 mM | Prepare fresh for each use. | Not recommended for long-term storage. |
| Water (for Sodium Salt) | 100 mM | Store at -20°C for up to one month. | The sodium salt of 7-CKA is more water-soluble.[6] |
Q4: In which in vitro assays is 7-CKA commonly used?
7-CKA is widely used in various in vitro assays to investigate the role of the glycine site of the NMDA receptor in cellular function and signaling. These include:
-
Electrophysiology (e.g., Patch-Clamp): To study the effect of 7-CKA on NMDA receptor-mediated currents.
-
Calcium Imaging: To measure changes in intracellular calcium levels following NMDA receptor activation and its modulation by 7-CKA.
-
Cell Viability Assays: To assess the neuroprotective or cytotoxic effects of modulating NMDA receptor activity with 7-CKA.
Experimental Protocols & Troubleshooting Guides
Below are detailed methodologies and troubleshooting guides for key in vitro assays using 7-CKA.
Electrophysiology (Patch-Clamp) Assays
Objective: To measure the inhibitory effect of 7-CKA on NMDA receptor-mediated currents.
Recommended Concentration Range: 1 µM - 100 µM
-
Cell Preparation: Culture primary neurons or a suitable cell line expressing NMDA receptors on glass coverslips.
-
Solution Preparation:
-
External Solution (aCSF): Prepare artificial cerebrospinal fluid containing standard physiological concentrations of ions. Ensure the solution is continuously bubbled with 95% O2 / 5% CO2.
-
Internal Solution: Prepare a standard internal solution for whole-cell patch-clamp recordings.
-
Agonist Solution: Prepare a solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine or D-serine (e.g., 10 µM).
-
7-CKA Solutions: Prepare a range of 7-CKA concentrations in the external solution. It is recommended to perform a dose-response curve.
-
-
Recording:
-
Obtain a whole-cell patch-clamp recording from a healthy neuron.
-
Apply the agonist solution to elicit an NMDA receptor-mediated current.
-
After establishing a stable baseline current, co-apply the agonist solution with different concentrations of 7-CKA.
-
Wash out the 7-CKA to observe the recovery of the NMDA receptor current.
-
| Issue | Potential Cause | Suggested Solution |
| No or weak inhibition by 7-CKA | 1. 7-CKA concentration is too low. 2. High concentration of endogenous glycine in the culture medium or preparation. 3. Degraded 7-CKA stock solution. | 1. Increase the concentration of 7-CKA. Perform a full dose-response curve. 2. Ensure thorough washing of the cells with the external solution before recording. Consider using a nominally glycine-free external solution. 3. Prepare a fresh stock solution of 7-CKA. |
| Irreversible inhibition | High concentration of 7-CKA leading to off-target effects or incomplete washout. | 1. Reduce the concentration of 7-CKA. 2. Increase the duration of the washout period. |
| High variability in recordings | 1. Inconsistent cell health. 2. Fluctuation in agonist or 7-CKA concentration during application. | 1. Use cells from the same passage number and ensure consistent culture conditions. 2. Ensure a stable and rapid perfusion system for solution exchange. |
Calcium Imaging Assays
Objective: To measure the effect of 7-CKA on NMDA receptor-mediated intracellular calcium influx.
Recommended Concentration Range: 0.1 µM - 50 µM
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips suitable for imaging.
-
Dye Loading:
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's protocol.
-
Typically, incubate cells with the dye in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
-
Imaging:
-
Wash the cells to remove excess dye and allow for de-esterification.
-
Acquire a baseline fluorescence signal.
-
Stimulate the cells with NMDA and a co-agonist in the absence of 7-CKA to establish a control response.
-
Pre-incubate the cells with various concentrations of 7-CKA for a defined period (e.g., 5-15 minutes) before stimulating with the NMDA/co-agonist solution.
-
Record the fluorescence changes over time.
-
| Issue | Potential Cause | Suggested Solution |
| High background fluorescence | 1. Incomplete removal of the calcium indicator dye. 2. Cell death leading to dye leakage. | 1. Increase the number and duration of washes after dye loading. 2. Use a lower concentration of the dye or reduce the loading time. Assess cell viability. |
| Weak or no calcium response to NMDA | 1. Low expression of functional NMDA receptors. 2. Inadequate concentration of NMDA or co-agonist. 3. Presence of Mg2+ in the external buffer, which blocks the NMDA receptor channel at resting membrane potential. | 1. Use a cell line with confirmed high expression of NMDA receptors or primary neurons. 2. Increase the concentration of NMDA and/or the co-agonist. 3. Use a Mg2+-free external buffer or depolarize the cells (e.g., with high K+) to relieve the Mg2+ block. |
| Inconsistent inhibition by 7-CKA | 1. Uneven dye loading among cells. 2. Fluctuation in the timing of compound addition. | 1. Ensure a homogenous cell population and optimize the dye loading protocol. 2. Use an automated liquid handling system for precise timing of compound addition. Analyze data on a single-cell basis. |
Cell Viability Assays
Objective: To determine the effect of 7-CKA on cell viability, often in the context of excitotoxicity induced by NMDA receptor overactivation.
Recommended Concentration Range: 1 µM - 100 µM
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with different concentrations of 7-CKA for a specified duration (e.g., 1-2 hours).
-
Induce excitotoxicity by exposing the cells to a high concentration of NMDA (e.g., 100-500 µM) for a defined period (e.g., 24-48 hours). Include control wells with no treatment, NMDA alone, and 7-CKA alone.
-
-
Viability Assessment:
-
Choose a suitable cell viability assay (e.g., MTT, MTS, resazurin, or ATP-based assays).
-
Follow the manufacturer's protocol for the chosen assay to measure cell viability.
-
Read the absorbance or fluorescence using a microplate reader.
-
| Issue | Potential Cause | Suggested Solution |
| High background in viability assay | The assay reagent may be interacting directly with 7-CKA or the cell culture medium. | Run a cell-free control with 7-CKA and the assay reagent in the medium to check for direct interactions. |
| No protective effect of 7-CKA against NMDA-induced toxicity | 1. 7-CKA concentration is too low. 2. The chosen NMDA concentration is too high, causing overwhelming cell death that cannot be rescued. 3. The pre-incubation time with 7-CKA is too short. | 1. Increase the concentration of 7-CKA. 2. Perform a dose-response of NMDA to determine a concentration that causes sub-maximal cell death. 3. Increase the pre-incubation time with 7-CKA. |
| 7-CKA alone is toxic to cells | At high concentrations, 7-CKA may have off-target effects or its solvent (e.g., DMSO) may be causing toxicity. | 1. Test a lower concentration range of 7-CKA. 2. Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.5% for DMSO). Include a vehicle control in your experiment. |
Visualizing Key Concepts
To further aid in understanding the experimental workflows and the mechanism of action of 7-CKA, the following diagrams are provided.
Caption: NMDA Receptor signaling pathway and the inhibitory action of 7-CKA.
Caption: General experimental workflow for in vitro assays using 7-CKA.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: 7-Chlorokynurenic Acid (7-CKA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 7-Chlorokynurenic acid (7-CKA), focusing on minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (7-CKA)?
A1: this compound is a potent and selective competitive antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Glycine or D-serine binding to this site is a prerequisite for the channel to open upon glutamate (B1630785) binding. By blocking this site, 7-CKA effectively inhibits NMDA receptor activation.
Q2: What are the known off-target effects of 7-CKA?
A2: The most significant known off-target effect of 7-CKA is the inhibition of vesicular glutamate transporters (VGLUTs).[1] This action can interfere with the packaging of glutamate into synaptic vesicles, potentially altering glutamate homeostasis and synaptic transmission. It is important to note that its affinity for VGLUTs is considerably lower than for the NMDA receptor glycine site.
Q3: Why is 7-CKA not suitable for in vivo studies requiring systemic administration to target the central nervous system (CNS)?
A3: 7-CKA has very poor permeability across the blood-brain barrier (BBB).[1][4] Consequently, when administered systemically, it does not reach effective concentrations in the brain to interact with its intended target, the NMDA receptors in the CNS.
Q4: How can the blood-brain barrier issue be circumvented for in vivo CNS studies?
A4: To overcome the poor BBB permeability of 7-CKA, a prodrug approach is commonly used. The most well-known prodrug is 4-chlorokynurenine (B1664160) (AV-101), which can cross the BBB and is then converted to 7-CKA within the brain.[1][4]
Q5: What is the solubility of 7-CKA and how can I prepare my stock solutions?
A5: 7-CKA is sparingly soluble in aqueous solutions. For experimental use, it is often dissolved in a small amount of DMSO or NaOH to create a stock solution, which can then be diluted in the experimental buffer. The sodium salt of 7-CKA exhibits better water solubility. Always refer to the manufacturer's instructions for specific solubility information.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with 7-CKA.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no effect of 7-CKA in cell culture. | Poor Solubility: 7-CKA may have precipitated out of the solution, especially at higher concentrations or in certain media. | - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) before each experiment.- Ensure the final concentration of the solvent in the culture medium is not toxic to the cells.- Consider using the more water-soluble sodium salt of 7-CKA.- Visually inspect the media for any signs of precipitation. |
| Incorrect pH of the experimental buffer: The pH can affect the charge and conformation of 7-CKA, influencing its binding affinity. | - Ensure the pH of your experimental buffer is physiological and stable throughout the experiment. | |
| Degradation of 7-CKA: Although generally stable, prolonged storage in solution, especially at room temperature, can lead to degradation. | - Prepare fresh dilutions from a frozen stock solution for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution. | |
| Unexpected results in electrophysiology recordings (e.g., changes in presynaptic release). | Off-target effect on VGLUTs: Inhibition of VGLUTs can alter the amount of glutamate released per vesicle, which can confound the interpretation of postsynaptic effects. | - Use the lowest effective concentration of 7-CKA to maximize selectivity for the NMDA receptor glycine site.- If studying presynaptic mechanisms, consider control experiments to assess the potential contribution of VGLUT inhibition. This could involve directly measuring vesicular glutamate uptake. |
| Incomplete blockade of NMDA receptors. | - Ensure the concentration of 7-CKA is sufficient to competitively antagonize the glycine/D-serine concentration in your preparation.- In cell cultures, the concentration of these co-agonists can vary. Consider adding a known concentration of glycine or D-serine to standardize the conditions. | |
| Variability between experimental days. | Inconsistent preparation of solutions. | - Prepare large batches of buffers and stock solutions where possible to minimize variability.- Calibrate pH meters and balances regularly. |
| Cell culture health and density. | - Maintain consistent cell culture conditions, including passage number and confluency. |
Data Presentation
The following table summarizes the quantitative data on the binding affinity of this compound for its primary target and known off-targets.
| Target | Ligand/Assay | Value | Units | Reference |
| NMDA Receptor Glycine Site | IC50 ([3H]glycine binding) | 0.56 | µM | [2][3][5] |
| Vesicular Glutamate Transporter | Ki | 0.59 | mM | [1] |
| NMDA Receptor (Glutamate Site) | IC50 | 169 | µM | [2][3][5] |
| Quisqualate Receptor | IC50 | 153 | µM | [2][3][5] |
| Kainate Receptor | IC50 | >1000 | µM | [2][3][5] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology to Assess NMDA Receptor Antagonism
Objective: To measure the inhibitory effect of 7-CKA on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2
-
NMDA and Glycine stock solutions
-
7-CKA stock solution (in DMSO or NaOH)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Prepare the external and internal solutions and filter-sterilize.
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a healthy neuron.
-
Voltage-clamp the neuron at -60 mV.
-
Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward NMDA receptor-mediated current.
-
After a stable baseline response is established, co-apply 7-CKA at various concentrations with the NMDA and glycine solution.
-
Record the peak inward current in the presence of 7-CKA.
-
Wash out the 7-CKA and observe the recovery of the NMDA receptor-mediated current.
-
Analyze the data to determine the concentration-dependent inhibition of the NMDA current by 7-CKA and calculate the IC50.
Vesicular Glutamate Uptake Assay
Objective: To assess the off-target effect of 7-CKA on vesicular glutamate transport.
Materials:
-
Synaptic vesicle preparation from rodent brain
-
Uptake buffer (in mM): 150 K-gluconate, 20 PIPES, 4 EGTA, 2.5 MgCl2, pH 7.0
-
ATP stock solution
-
[3H]L-glutamate
-
7-CKA stock solution
-
Scintillation counter and vials
Procedure:
-
Prepare a suspension of synaptic vesicles in the uptake buffer.
-
In microcentrifuge tubes, combine the synaptic vesicle suspension with the uptake buffer containing 4 mM ATP.
-
Add 7-CKA at various concentrations to the respective tubes. Include a vehicle control.
-
Initiate the uptake by adding a mixture of unlabeled L-glutamate and [3H]L-glutamate.
-
Incubate the mixture at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding ice-cold uptake buffer and rapidly filtering the mixture through a glass fiber filter to separate the vesicles from the unincorporated radiolabel.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of [3H]L-glutamate taken up by the vesicles using a scintillation counter.
-
Analyze the data to determine the inhibitory effect of 7-CKA on vesicular glutamate uptake.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facilitated brain uptake of 4-chlorokynurenine and conversion to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Electrophysiological Data with 7-Chlorokynurenic Acid (7-CKA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 7-Chlorokynurenic acid (7-CKA) in electrophysiological experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (7-CKA)?
A1: this compound is a potent and selective competitive antagonist at the glycine (B1666218) co-agonist binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] For the NMDA receptor ion channel to open, both glutamate (B1630785) and a co-agonist (glycine or D-serine) must be bound.[3] 7-CKA prevents the binding of the co-agonist, thereby inhibiting NMDA receptor activation.[1][2]
Q2: Does 7-CKA have any secondary or off-target effects?
A2: Yes, in addition to its primary action at the NMDA receptor glycine site, 7-CKA can also act as a potent inhibitor of the reuptake of glutamate into synaptic vesicles by competitively blocking vesicular glutamate transporters (VGluTs).[1] At higher concentrations, the parent compound, kynurenic acid, has been shown to have effects on AMPA receptors and can modulate GABA-A receptors, suggesting that high concentrations of 7-CKA might also have broader effects.
Q3: What is the difference between this compound and its sodium salt?
A3: The primary difference is solubility. This compound has low solubility in aqueous solutions, while its sodium salt is readily soluble in water.[4] For most electrophysiology experiments where the compound is dissolved in the external solution (e.g., artificial cerebrospinal fluid - aCSF), the sodium salt is preferred.
Q4: How should I prepare and store 7-CKA stock solutions?
A4: For the non-salt form, prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO). For the sodium salt, a stock solution can be prepared in water.[4] It is recommended to prepare fresh solutions for each experiment, as aqueous solutions can be unstable.[2] If storage is necessary, aliquot the stock solution and store at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
II. Troubleshooting Guide
Problem 1: Incomplete or variable blockade of NMDA receptor currents.
-
Question: I am applying 7-CKA, but I am still observing a significant NMDA receptor-mediated current, or the degree of block varies between experiments. What could be the cause?
-
Answer:
-
Competitive Antagonism with Glycine: 7-CKA is a competitive antagonist at the glycine binding site. The level of inhibition will depend on the concentration of both 7-CKA and the glycine/D-serine present in your experimental preparation. Variations in the concentration of endogenous or exogenously applied co-agonists will lead to variable blockade.
-
Solution Concentration: Ensure the final concentration of 7-CKA in your aCSF is sufficient to overcome the co-agonist concentration. You may need to perform a concentration-response curve to determine the optimal concentration for your specific preparation.
-
Wash-in Time: Allow sufficient time for the 7-CKA to perfuse the tissue and reach equilibrium at the receptors. This may take several minutes, especially in brain slice preparations.
-
Compound Stability: As aqueous solutions of 7-CKA can be unstable, ensure you are using a freshly prepared solution.[2]
-
Problem 2: Observing unexpected changes in synaptic transmission independent of postsynaptic NMDA receptors.
-
Question: I see a change in the paired-pulse ratio or the frequency of spontaneous excitatory postsynaptic currents (EPSCs) after applying 7-CKA. What could be happening?
-
Answer:
-
Presynaptic Effects: While the primary target of 7-CKA is the postsynaptic NMDA receptor, its inhibitory action on vesicular glutamate transporters (VGluTs) could potentially alter presynaptic glutamate release dynamics.[1] Inhibition of VGluTs could lead to changes in vesicle filling and, consequently, the amount of glutamate released per vesicle.
-
Experimental Control: To isolate the postsynaptic effects of 7-CKA, you can directly apply NMDA and glycine to the neuron being recorded (e.g., via a puffer pipette) and observe the effect of 7-CKA on this exogenously evoked current.
-
Problem 3: The effect of 7-CKA is not reversing upon washout.
-
Question: After perfusing with 7-CKA-free aCSF, the NMDA receptor currents are not returning to baseline levels. Why might this be?
-
Answer:
-
Slow Unbinding Kinetics: While 7-CKA is a competitive antagonist, its dissociation from the glycine binding site may be slow. Ensure you are washing out for a sufficient period.
-
Tissue Trapping: In brain slice preparations, the compound may be trapped in the extracellular space, leading to a prolonged effect. Increasing the perfusion rate during washout may help.
-
Receptor Desensitization: Prolonged application of antagonists can sometimes lead to changes in receptor properties. Monitor the health of the cell and the stability of the recording.
-
Problem 4: Suspected off-target effects at high concentrations.
-
Question: I am using a high concentration of 7-CKA and observing effects that are not consistent with NMDA receptor blockade. What should I do?
-
Answer:
-
Concentration-Response: Perform a careful concentration-response experiment to determine the lowest effective concentration that blocks the NMDA receptor current of interest.
-
Pharmacological Isolation: Use other receptor antagonists (e.g., for AMPA, kainate, GABA-A receptors) to confirm that the observed effects are not due to off-target actions.
-
Literature Review: Consult the literature for known off-target effects of kynurenic acid derivatives at the concentrations you are using.
-
III. Data Presentation
Table 1: Pharmacological Properties of this compound
| Property | Value | Receptor/Transporter | Reference |
| IC₅₀ | 0.56 µM | Glycine Site of NMDA Receptor | [1][2] |
| Kᵢ | 0.59 µM | Vesicular Glutamate Transporter | [1] |
Table 2: Solubility and Storage of this compound and its Sodium Salt
| Compound | Solvent | Maximum Concentration | Storage of Stock Solution | Reference |
| This compound | DMSO | 100 mM | -20°C (1 month), -80°C (6 months) | [1] |
| This compound Sodium Salt | Water | 100 mM | Prepare fresh recommended | [4] |
IV. Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of NMDA Receptor-Mediated EPSCs in Brain Slices
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution.
-
Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Use a glass micropipette (3-5 MΩ resistance) filled with an appropriate internal solution for whole-cell patch-clamp recordings.
-
Establish a whole-cell configuration on a neuron of interest.
-
-
Isolation of NMDA Receptor EPSCs:
-
Clamp the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor.
-
Include antagonists for AMPA/kainate receptors (e.g., 10 µM CNQX) and GABA-A receptors (e.g., 10 µM bicuculline) in the aCSF to pharmacologically isolate NMDA receptor-mediated currents.
-
-
Baseline Recording:
-
Stimulate afferent fibers with a bipolar electrode to evoke synaptic responses.
-
Record stable baseline NMDA receptor EPSCs for at least 10-15 minutes.
-
-
Application of 7-CKA:
-
Switch the perfusion to aCSF containing the desired concentration of 7-CKA.
-
Record for 15-20 minutes to allow for complete wash-in and to observe the blocking effect on the NMDA receptor EPSCs.
-
-
Washout:
-
Switch the perfusion back to the control aCSF (without 7-CKA).
-
Record for at least 20-30 minutes to observe the reversal of the blocking effect.
-
-
Validation of Glycine Site Antagonism (Optional):
-
During the 7-CKA application, co-apply a high concentration of glycine (e.g., 100 µM) or D-serine to confirm that the blocking effect of 7-CKA can be overcome.
-
V. Mandatory Visualizations
Caption: Mechanism of 7-CKA at the NMDA receptor and vesicular glutamate transporter.
Caption: Experimental workflow for analyzing 7-CKA effects on NMDA receptor EPSCs.
Caption: Troubleshooting flowchart for common issues with 7-CKA in electrophysiology.
References
Technical Support Center: 7-Chlorokynurenic Acid in Patch-Clamp Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 7-Chlorokynurenic acid (7-CKA) in patch-clamp experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the use of 7-CKA in patch-clamp recordings.
Q1: How should I dissolve this compound for my experiments?
A1: this compound (7-CKA) has limited solubility in aqueous solutions. For patch-clamp experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing 7-CKA stock solutions.[1]
-
Stock Solution Concentration: You can prepare a stock solution of up to 100 mM in DMSO.[1]
-
Preparation Tip: To aid dissolution, warming the solution and using sonication may be helpful.
-
Final Concentration: The final concentration of DMSO in your aqueous recording solution should be kept to a minimum, ideally below 0.1%, as DMSO itself can affect ion channel function, including NMDA and AMPA receptor currents.[2][3]
Alternatively, the sodium salt of 7-CKA is readily soluble in water, which can eliminate the need for organic solvents.[4]
Q2: I am not observing any effect of 7-CKA on my NMDA receptor-mediated currents. What could be the problem?
A2: Several factors could contribute to a lack of effect. Here is a checklist of potential issues to troubleshoot:
-
Presence of Glycine (B1666218)/D-Serine: 7-CKA is a competitive antagonist at the glycine binding site of the NMDA receptor. Its inhibitory effect can be overcome by high concentrations of the co-agonists glycine or D-serine. Check the concentration of these amino acids in your artificial cerebrospinal fluid (aCSF). Standard aCSF formulations may not contain added glycine, but it can be present as a contaminant.
-
Solution Stability: Aqueous solutions of 7-CKA are reported to be unstable and should be prepared fresh for each experiment.[5] If you are using a pre-made solution that has been stored, it may have degraded. Stock solutions in DMSO are more stable when stored appropriately.
-
Incorrect Concentration: Verify the calculations for your dilutions from the stock solution to the final working concentration.
-
Inadequate Wash-in Time: Ensure that the 7-CKA has had sufficient time to perfuse into the recording chamber and reach the receptors on the cell. The time required will depend on your perfusion system.
-
Receptor Subtype: While 7-CKA is a broad-spectrum antagonist at the glycine site, there could be subtle differences in affinity for various NMDA receptor subtypes. However, it is generally effective across native NMDA receptor populations.
Q3: Is the inhibitory effect of 7-CKA reversible?
A3: Yes, the antagonism of NMDA receptors by 7-CKA is reversible. The effect can be washed out by perfusing the recording chamber with a 7-CKA-free external solution. The reversal of inhibition can be accelerated by including a higher concentration of glycine or D-serine in the washout solution.
Q4: I am observing unexpected changes in other currents after applying 7-CKA. Is this a known issue?
A4: 7-CKA is known to be a highly selective antagonist for the glycine site of the NMDA receptor.[2] However, there are a few points to consider:
-
High Concentrations: At very high concentrations, the possibility of off-target effects on other receptors or ion channels cannot be entirely ruled out. It is always advisable to use the lowest effective concentration.
-
Solvent Effects: If you are using DMSO to dissolve 7-CKA, the solvent itself can have effects on various ion channels, including NMDA and AMPA receptors, especially at concentrations above 0.1%.[2][3] It is crucial to include a vehicle control (DMSO at the same final concentration without 7-CKA) in your experiments to account for any solvent-specific effects.
-
Glutamate (B1630785) Transport Inhibition: 7-CKA can also inhibit the transport of L-glutamate into synaptic vesicles.[4] This is unlikely to be a direct issue in most patch-clamp experiments where glutamate is exogenously applied, but it is a known secondary activity of the compound.
Q5: How should I store 7-CKA powder and stock solutions?
A5: Proper storage is critical to maintain the integrity of the compound.
-
Powder: The solid form of 7-CKA should be stored at -20°C.[1] Under these conditions, it is stable for at least 4 years.
-
Stock Solutions: Aliquots of the DMSO stock solution should be stored at -20°C or -80°C.[6] Stock solutions are stable for up to 3 months at -20°C. It is recommended to prepare fresh aqueous working solutions for each experiment due to their limited stability.[5]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Receptor/System | Source(s) |
| IC₅₀ | 0.56 µM | Strychnine-insensitive [³H]glycine binding site (NMDA Receptor) | |
| IC₅₀ | 169 µM | N-Me-D-Asp recognition site | |
| IC₅₀ | 153 µM | Quisqualate recognition site | |
| IC₅₀ | >1000 µM | Kainate recognition site | |
| Solubility | Up to 100 mM | DMSO | [1] |
| Solubility (Sodium Salt) | Up to 100 mM | Water | [4] |
| Storage (Powder) | ≥ 4 years at -20°C | - | [1] |
| Storage (DMSO Stock) | Up to 3 months at -20°C | - |
Experimental Protocols
Protocol for Preparation and Application of this compound in Whole-Cell Patch-Clamp Recordings
This protocol provides a general guideline for using 7-CKA to block NMDA receptor-mediated currents.
1. Preparation of Stock Solution (100 mM in DMSO): a. Weigh out the appropriate amount of 7-CKA powder. For example, for 1 ml of a 100 mM stock solution, you would need 22.36 mg (M.W. 223.62 g/mol ). b. Add the corresponding volume of high-purity DMSO to the powder. c. Gently warm and sonicate the solution until the 7-CKA is completely dissolved. d. Aliquot the stock solution into smaller volumes (e.g., 10-20 µl) to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
2. Preparation of Working Solution in Artificial Cerebrospinal Fluid (aCSF): a. On the day of the experiment, thaw a single aliquot of the 7-CKA stock solution. b. Prepare your standard aCSF for recording. Ensure the aCSF is continuously bubbled with 95% O₂ / 5% CO₂. c. Dilute the 7-CKA stock solution into the aCSF to achieve the desired final concentration (e.g., 10-100 µM). For example, to make a 10 µM working solution from a 100 mM stock, you would perform a 1:10,000 dilution (e.g., 1 µl of stock into 10 ml of aCSF). d. Ensure the final concentration of DMSO is minimal (e.g., <0.1%). e. Prepare a vehicle control solution containing the same final concentration of DMSO in aCSF.
3. Application of 7-CKA in a Patch-Clamp Experiment: a. Obtain a stable whole-cell patch-clamp recording from your cell of interest. b. Record baseline NMDA receptor-mediated currents by applying NMDA and glycine. c. Switch the perfusion system to the aCSF containing 7-CKA (and the vehicle control in separate experiments). d. Allow sufficient time for the solution to exchange completely in the recording chamber and for the drug to take effect. Monitor the NMDA receptor currents to observe the inhibitory effect. e. After observing a stable block, you can proceed with your experimental protocol.
4. Washout: a. To reverse the effect of 7-CKA, switch the perfusion back to the control aCSF. b. Continue to monitor the NMDA receptor currents until they return to the baseline level. The washout time will depend on your perfusion system. To expedite washout, you can use an aCSF solution with a higher concentration of glycine.
Visualizations
Signaling Pathway Diagram
Caption: Antagonistic action of 7-CKA at the NMDA receptor glycine site.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for a lack of 7-CKA effect.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GluN2A and GluN2B NMDA receptors use distinct allosteric routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound sodium salt | CAS:1263094-00-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Structural basis of subtype-selective competitive antagonism for GluN2C/2D-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-Chlorokynurenine to 7-Chlorokynurenic Acid Conversion
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic conversion of 4-chlorokynurenine (B1664160) (4-Cl-Kyn) to 7-chlorokynurenic acid (7-CKA).
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the conversion of 4-Cl-Kyn to 7-CKA?
The conversion of 4-Cl-Kyn to 7-CKA is primarily catalyzed by kynurenine (B1673888) aminotransferase II (KAT-II). In the context of neurotherapeutics, this conversion predominantly occurs within astrocytes after 4-Cl-Kyn, a prodrug, crosses the blood-brain barrier.[1][2]
Q2: What is the general mechanism of this conversion?
4-Cl-Kyn is an amino acid that is transported across the blood-brain barrier by the large neutral amino acid transporter 1 (LAT1).[2][3] Once in the central nervous system, it is converted to 7-CKA by kynurenine aminotransferase in astrocytes.[2] 7-CKA is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) co-agonist site.[1][2][4][5][6]
Q3: Are there other metabolites of 4-Cl-Kyn I should be aware of?
Yes, another metabolite that has been identified is 4-chloro-3-hydroxy-anthranilic acid, which inhibits the enzyme 3-hydroxyanthranilate oxidase.[2] Additionally, an acetylated metabolite, N-acetyl-4-Cl-KYN, has been identified.[3][7]
Q4: What analytical methods are suitable for quantifying 4-Cl-Kyn and 7-CKA?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a common and reliable method for the quantification of 4-Cl-Kyn and 7-CKA in biological samples.[3][7][8] This method offers high sensitivity and selectivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of 4-Cl-Kyn to 7-CKA | 1. Inactive or insufficient enzyme (KAT-II).2. Suboptimal reaction conditions (e.g., pH, temperature).3. Presence of enzyme inhibitors.4. Incorrect substrate concentration. | 1. Verify enzyme activity with a known substrate (e.g., L-kynurenine). Increase enzyme concentration.2. Optimize reaction buffer pH and temperature. Literature suggests physiological conditions (pH ~7.4, 37°C) are a good starting point for brain-derived enzymes.3. Check for potential inhibitors in your reaction mixture. Purify reagents if necessary.4. Perform a substrate titration experiment to determine the optimal 4-Cl-Kyn concentration. |
| Inconsistent conversion rates between experiments | 1. Variability in enzyme preparation activity.2. Inconsistent reaction times or temperatures.3. Pipetting errors leading to incorrect reagent concentrations.4. Degradation of substrate or product. | 1. Aliquot and store enzyme preparations at -80°C to ensure consistent activity. Perform a new activity assay for each new batch.2. Use a calibrated incubator or water bath. Ensure precise timing of the reaction.3. Calibrate pipettes regularly. Prepare a master mix for multiple reactions to minimize pipetting variability.4. Store 4-Cl-Kyn and 7-CKA solutions appropriately (e.g., protected from light, at low temperatures) and check for degradation using analytical methods. |
| Difficulty in detecting 7-CKA product | 1. Low conversion yield.2. Insufficient sensitivity of the analytical method.3. Product degradation during sample preparation or analysis. | 1. See "Low or no conversion" section to optimize the reaction.2. Optimize your HPLC-MS/MS method (e.g., column choice, mobile phase composition, MS parameters) for 7-CKA detection. Use a certified standard for calibration.3. Keep samples on ice during preparation. Use appropriate extraction and storage protocols to prevent degradation. |
Experimental Protocols & Data
In Vivo Conversion and Transport Data
The following table summarizes key pharmacokinetic parameters related to the transport of 4-Cl-Kyn across the blood-brain barrier and its subsequent conversion to 7-CKA, as determined in rodent models.
| Parameter | Value | Species | Reference |
| 4-Cl-Kyn BBB Transport (Km) | 105 ± 14 µM | Rat | [9][10] |
| 4-Cl-Kyn BBB Transport (Vmax) | 16.9 ± 2.3 nmol min-1 g-1 | Rat | [9][10] |
| 4-Cl-Kyn Half-life (in humans) | 1.64 to 1.82 hours | Human | [1] |
In Vitro Enzymatic Conversion Protocol (General Framework)
Objective: To determine the rate of 7-CKA formation from 4-Cl-Kyn using a purified or recombinant kynurenine aminotransferase.
Materials:
-
Purified or recombinant kynurenine aminotransferase II (KAT-II)
-
4-Chlorokynurenine (4-Cl-Kyn) solution
-
Alpha-ketoglutarate (B1197944) solution
-
Pyridoxal 5'-phosphate (PLP) solution
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., trichloroacetic acid)
-
HPLC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, PLP (a cofactor for aminotransferases), and alpha-ketoglutarate (the amino group acceptor).
-
Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Enzyme Addition: Add the KAT-II enzyme solution to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding the 4-Cl-Kyn substrate solution.
-
Incubation: Incubate the reaction for a specific period (e.g., 10-60 minutes), ensuring linear product formation.
-
Termination of Reaction: Stop the reaction by adding the quenching solution.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet precipitated protein. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant for the concentration of 7-CKA using a validated HPLC-MS/MS method.
Note: It is crucial to perform control experiments, including reactions without enzyme and reactions without substrate, to account for any non-enzymatic conversion or interfering substances.
Visualizations
Caption: Experimental workflow for the in vitro enzymatic conversion of 4-Cl-Kyn to 7-CKA.
Caption: Metabolic and signaling pathway of 4-Cl-Kyn to 7-CKA and its target.
References
- 1. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug 4-Chlorokynurenine in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chlorokynurenine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Transporters and Enzymes in Metabolism and Distribution of 4-Chlorokynurenine (AV-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. Facilitated brain uptake of 4-chlorokynurenine and conversion to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
potential toxicity of 7-Chlorokynurenic acid at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 7-Chlorokynurenic acid (7-CKA) in their experiments, with a specific focus on potential toxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (7-CKA)?
A1: this compound is a potent and selective competitive antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1] By binding to this site, it prevents the glycine-dependent potentiation of NMDA receptor activation by glutamate.
Q2: Is 7-CKA toxic to cells at high concentrations?
Q3: What are the typical signs of 7-CKA-induced neurotoxicity in vitro?
A3: In vitro signs of neurotoxicity can include a decrease in cell viability and metabolic activity, changes in cell morphology (such as cell shrinkage and membrane blebbing), nuclear condensation and fragmentation, and the activation of apoptotic pathways, including the cleavage of caspase-3.[2]
Q4: Can 7-CKA cross the blood-brain barrier (BBB)?
A4: 7-CKA has poor penetration of the blood-brain barrier. For in vivo studies requiring central nervous system effects, a prodrug such as L-4-chlorokynurenine (4-Cl-KYN), which is converted to 7-CKA in the brain, is often used.
Q5: How should I prepare and store 7-CKA solutions?
A5: 7-CKA is soluble in aqueous solutions, and its sodium salt form offers enhanced solubility.[3] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions can be stored at -20°C for a limited time, though stability may vary. Always refer to the manufacturer's instructions for specific solubility and storage recommendations.
Troubleshooting Guides
This section addresses common issues that may be encountered during in vitro experiments with high concentrations of 7-CKA.
Issue 1: Unexpectedly high levels of cell death in control (untreated) wells.
-
Potential Cause: Issues with cell culture maintenance, such as contamination, improper media formulation, or suboptimal incubation conditions.
-
Troubleshooting Steps:
-
Check for Contamination: Visually inspect cultures for any signs of bacterial or fungal contamination. If suspected, discard the culture and start with a fresh, sterile stock.
-
Verify Media and Supplements: Ensure that the culture medium and all supplements (e.g., serum, growth factors) are correctly formulated, within their expiration dates, and have been stored properly.
-
Optimize Seeding Density: Plating cells at a density that is too low or too high can lead to increased cell death. Perform a cell titration experiment to determine the optimal seeding density for your cell type.
-
Monitor Incubator Conditions: Regularly check and calibrate the incubator for temperature, CO2 levels, and humidity.
-
Issue 2: Inconsistent results between replicate wells treated with 7-CKA.
-
Potential Cause: Uneven cell seeding, inaccurate pipetting of 7-CKA, or edge effects in the multi-well plate.
-
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding: After seeding, gently rock the plate in a north-south and east-west direction to ensure an even distribution of cells in each well.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate and reproducible liquid handling.
-
Minimize Edge Effects: To avoid evaporation and temperature fluctuations in the outer wells of the plate, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data points.
-
Issue 3: No observable toxic effect even at very high concentrations of 7-CKA.
-
Potential Cause: The cell line being used may be resistant to NMDA receptor-mediated apoptosis, or the incubation time may be too short.
-
Troubleshooting Steps:
-
Confirm NMDA Receptor Expression: Verify that your cell line expresses NMDA receptors. This can be done through techniques like RT-PCR, western blotting, or immunocytochemistry.
-
Increase Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine if a longer exposure to 7-CKA is required to induce a toxic response.
-
Use a Positive Control: Include a known neurotoxic agent that acts through a well-characterized pathway in your cell line to ensure that the cells are capable of undergoing apoptosis.
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. Note that direct cytotoxicity values (IC50 for cell death) at high concentrations are not well-documented in publicly available literature. Researchers should empirically determine the cytotoxic concentrations for their specific experimental setup.
| Parameter | Value | Target/System | Reference |
| IC50 | 0.56 µM | Glycine site of the NMDA receptor | [1] |
| IC50 | 169 µM | N-Methyl-D-Aspartate (NMDA) recognition site | [1] |
| IC50 | 153 µM | Quisqualate recognition site | [1] |
| IC50 | >1000 µM | Kainate recognition site | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the potential toxicity of 7-CKA.
Protocol 1: Assessment of Neuronal Viability using the MTT Assay
This protocol is adapted for assessing the neurotoxicity of an NMDA receptor antagonist in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
Materials:
-
Neuronal cells
-
96-well cell culture plates
-
This compound (7-CKA)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and differentiate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of 7-CKA in complete culture medium. Remove the existing medium from the cells and replace it with 100 µL of the medium containing different concentrations of 7-CKA. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Detection of Apoptosis by Immunocytochemistry for Activated Caspase-3
This protocol describes the detection of activated caspase-3 in neuronal cells treated with 7-CKA as a marker of apoptosis.
Materials:
-
Neuronal cells cultured on coverslips in a multi-well plate
-
This compound (7-CKA)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-active Caspase-3
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed neuronal cells on sterile coverslips in a multi-well plate. Treat the cells with the desired concentrations of 7-CKA for the appropriate duration.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against active caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS and then counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells three times with PBS and then mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize and capture images using a fluorescence microscope. Apoptotic cells will show green fluorescence in the cytoplasm (activated caspase-3) and condensed or fragmented blue nuclei (DAPI).
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for 7-CKA-induced neurotoxicity at high concentrations.
Experimental Workflow
Caption: General experimental workflow for assessing the in vitro neurotoxicity of 7-CKA.
References
- 1. This compound is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic cell death and caspase-3 activation induced by N-methyl-D-aspartate receptor antagonists and their prevention by insulin-like growth factor I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sodium salt | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]
Validation & Comparative
Cross-Validation of 7-Chlorokynurenic Acid Effects with Genetic Models of NMDA Receptor Hypofunction
A Comparative Guide for Researchers
This guide provides an objective comparison of pharmacologically induced versus genetically modeled N-methyl-D-aspartate (NMDA) receptor hypofunction, focusing on the glycine (B1666218) co-agonist site. We cross-validate the effects of the selective glycine site antagonist, 7-Chlorokynurenic acid (7-CKA), with phenotypes observed in genetic mouse models, particularly the Serine Racemase knockout (SRKO) mouse. This comparison is supported by experimental data from key studies to inform research and drug development in neuropsychiatric and neurodegenerative disorders.
Introduction to NMDA Receptor Modulation
The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] Its activation requires the binding of both glutamate (B1630785) and a co-agonist, either glycine or D-serine.[2] Hypofunction of the NMDA receptor system is strongly implicated in the pathophysiology of schizophrenia.[3][4] This state can be modeled through two primary approaches:
-
Pharmacological Antagonism: Using compounds like this compound (7-CKA), a potent and selective competitive antagonist that blocks the glycine co-agonist binding site on the NMDA receptor's GluN1 subunit.[5][6][7]
-
Genetic Manipulation: Employing models such as the Serine Racemase knockout (SRKO) mouse, which lacks the enzyme responsible for synthesizing D-serine, the primary endogenous co-agonist for synaptic NMDA receptors in forebrain regions.[8][9][10] This results in a chronic state of NMDA receptor hypofunction.
This guide directly compares the outcomes of these two approaches, providing a framework for validating pharmacological tools against genetic standards.
Core Comparison: Pharmacological vs. Genetic Models
The central hypothesis of this comparison is that acute pharmacological blockade of the NMDA glycine site with 7-CKA should phenocopy the deficits observed in genetic models where the availability of the primary co-agonist is chronically reduced. Conversely, supplementing the genetic model with the deficient co-agonist should rescue the phenotype, providing a robust validation of the target pathway.
Mechanism of Action at the NMDA Receptor Glycine Site
The diagram below illustrates the NMDA receptor and the distinct mechanisms of modulation by the co-agonist D-serine and the competitive antagonist 7-CKA.
Data Presentation: Cross-Validation of Phenotypes
Table 1: Comparison of Electrophysiological Phenotypes
Long-term potentiation (LTP) is a cellular correlate of learning and memory that is dependent on NMDA receptor function.
| Parameter | Wild-Type (WT) Mice | SR-/- Mice (Genetic Model) | SR-/- Mice + D-Serine (Rescue) | Expected Effect of 7-CKA in WT | Reference |
| Hippocampal LTP (% of baseline) | 165 ± 8% | 110 ± 5% (Impaired) | 180 ± 12% (Rescued) | Impaired LTP | [3] |
Table 2: Comparison of Neurochemical and Cognitive Phenotypes
| Parameter | Wild-Type (WT) Mice | SR-/- Mice (Genetic Model) | SR-/- Mice + D-Serine (Rescue) | Expected Effect of 7-CKA in WT | Reference |
| p-CREB Protein Expression | Normalized to 100% | Reduced levels | Restored to WT levels | Reduced levels | [3] |
| MeCP2 Protein Expression | Normalized to 100% | Reduced levels | Restored to WT levels | Reduced levels | [3] |
| Novel Object Recognition | Normal preference for novel object | No preference (Deficit) | Preference restored (Rescued) | Deficit in recognition | [3] |
| Social Interaction | Normal social preference | Reduced social preference (Deficit) | Not Reported | Reduced social preference | [1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon these findings. Below are summaries of key experimental protocols.
Intracerebroventricular (ICV) Injection of this compound
Due to its inability to cross the blood-brain barrier, 7-CKA must be administered directly into the central nervous system.[5]
-
Objective: To achieve pharmacological antagonism of the NMDA glycine site in vivo.
-
Procedure:
-
Animal Preparation: Anesthetize the mouse and secure it in a stereotaxic frame. Shave and sterilize the scalp.
-
Craniotomy: Make a midline incision to expose the skull. Identify the bregma. Using stereotaxic coordinates (e.g., for adult C57BL/6 mice: AP: -0.5 mm, L: ±1.0 mm relative to bregma), drill a small burr hole over the lateral ventricle.
-
Injection: Slowly lower a Hamilton syringe needle to the desired depth (e.g., V: -2.0 to -2.5 mm from the skull surface).
-
Infusion: Infuse 7-CKA (dissolved in a sterile vehicle) at a slow, controlled rate (e.g., 0.5-1.0 µL/min). The total volume is typically 0.5-2 µL.
-
Post-Injection: Leave the needle in place for 1-2 minutes post-infusion to prevent backflow. Slowly withdraw the needle and suture the incision.
-
Recovery: Provide post-operative care, including analgesics and monitoring.
-
Hippocampal Long-Term Potentiation (LTP) Measurement in Brain Slices
-
Objective: To measure synaptic plasticity in the hippocampus.
-
Procedure:
-
Slice Preparation: Acutely prepare 300-400 µm thick horizontal or coronal brain slices containing the hippocampus using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Incubation: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to a recording chamber perfused with oxygenated aCSF. Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.
-
Baseline: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Post-Induction Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes to measure the potentiation.
-
-
Reference Protocols: [3]
Behavioral Testing: Social Interaction (Three-Chamber Test)
-
Objective: To assess social preference and novelty, which are often impaired in models of NMDA hypofunction.
-
Procedure:
-
Apparatus: A three-chambered box with openings allowing free movement between chambers.
-
Habituation: Place the test mouse in the central chamber and allow it to explore all three empty chambers for 10 minutes.
-
Sociability Phase: Place an unfamiliar "stranger" mouse in a wire cage in one of the side chambers and an empty cage in the other. Place the test mouse back in the center and record the time spent in each side chamber and time spent sniffing each cage for 10 minutes.
-
Social Novelty Phase: Replace the empty cage with a new, "novel" stranger mouse. The previous stranger is now the "familiar" mouse. Again, record the time the test mouse spends in each chamber and sniffing each caged mouse for 10 minutes.
-
Experimental Workflow: A Cross-Validation Study Design
The following diagram outlines a logical workflow for a study designed to directly cross-validate the effects of a glycine site antagonist with a genetic model.
Conclusion
The data strongly indicate that genetic deletion of Serine Racemase produces robust deficits in synaptic plasticity, cognition, and social behavior that are consistent with NMDA receptor hypofunction. The successful rescue of these deficits by the administration of the co-agonist D-serine validates that these phenotypes are a direct consequence of impaired signaling at the NMDA receptor glycine site.[3] Therefore, it can be confidently inferred that acute administration of the competitive antagonist 7-CKA will mimic these specific deficits. This cross-validation provides a strong foundation for using 7-CKA as a tool to probe the acute consequences of glycine site antagonism and for interpreting data from genetic models of chronic NMDA receptor hypofunction.
References
- 1. Sociality deficits in serine racemase knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preweaning Sensorimotor Deficits and Adolescent Hypersociability in Grin1 Knockdown Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Differences in the Electrophysiological Properties of Mouse Somatosensory Layer 2/3 Neurons In Vivo and Slice Stem from Intrinsic Sources Rather than a Network-Generated High Conductance State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | NMDAR Hypofunction Animal Models of Schizophrenia [frontiersin.org]
- 7. Impact of Serine Racemase Deletion on Nicotine Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. L-701,324, a glycine/NMDA receptor antagonist, blocks the increase of cortical dopamine metabolism by stress and DMCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Chlorokynurenic Acid and Other NMDA Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 7-Chlorokynurenic Acid (7-CKA) with other key N-methyl-D-aspartate (NMDA) receptor antagonists. This document provides a detailed overview of their mechanisms of action, binding affinities, and effects, supported by experimental data and protocols.
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory glutamatergic neurotransmission, plays a vital role in synaptic plasticity, learning, and memory.[1] Its dysfunction has been implicated in a range of neurological and psychiatric disorders. Consequently, antagonists of the NMDA receptor are of significant interest for therapeutic development. These antagonists can be classified based on their site of action on the receptor complex.
This compound (7-CKA) is a potent and selective competitive antagonist that acts at the glycine (B1666218) co-agonist site on the GluN1 subunit of the NMDA receptor.[2] This is distinct from other classes of antagonists, such as the uncompetitive channel blockers (e.g., Ketamine, Phencyclidine, MK-801, and Memantine), which bind within the ion channel pore. This guide will compare the effects of 7-CKA with these widely studied uncompetitive antagonists.
Quantitative Data Comparison
The following tables summarize the binding affinities and behavioral effects of 7-CKA and other selected NMDA receptor antagonists.
Table 1: Comparative Binding Affinities at the NMDA Receptor
| Compound | Binding Site | Kᵢ (nM) | IC₅₀ (nM) | Species/Tissue | Reference(s) |
| This compound (7-CKA) | Glycine Site (GluN1) | 400 - 1000 | 560 | Rat Brain | [2][3] |
| Ketamine | PCP Site (Channel Pore) | - | 350 - 659 | Recombinant / Rat Brain | [4][5] |
| Phencyclidine (PCP) | PCP Site (Channel Pore) | 59 | 117 | Rat Brain | [6][7] |
| MK-801 (Dizocilpine) | PCP Site (Channel Pore) | 37.2 | 9 - 38 | Recombinant / Rat Brain | [8] |
| Memantine (B1676192) | PCP Site (Channel Pore) | 433 - 100,000 | 950 - 6700 | Recombinant | [9] |
Kᵢ (Inhibitor Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) are measures of antagonist potency. Lower values indicate higher binding affinity.
Table 2: Comparative Behavioral Effects in Rodent Models
| Compound | Behavioral Assay | Species | Dose Range | Observed Effects | Reference(s) |
| This compound (7-CKA) | Forced Swim Test | Rat | N/A | Antidepressant-like effects | [2] |
| Ketamine | Forced Swim Test | Rat | 5 - 15 mg/kg | Decreased immobility time | [10][11] |
| Phencyclidine (PCP) | Locomotor Activity | Rat | 2.5 - 20 mg/kg | Biphasic: low doses increase, high doses decrease activity | [12][13] |
| MK-801 (Dizocilpine) | Locomotor Activity | Mouse | 0.1 - 0.3 mg/kg | Increased locomotor activity | [14][15] |
| Memantine | Fear Conditioning | Mouse | 5 mg/kg | Rescue of performance deficits | [16] |
Key Experimental Methodologies
Detailed protocols for key experiments are provided below to facilitate the replication and validation of findings.
Radioligand Binding Assay for NMDA Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific site on the NMDA receptor. This protocol is adapted for a competitive binding assay using a radiolabeled ligand.
Materials:
-
Tissue homogenate (e.g., rat cerebral cortex) or cells expressing NMDA receptors
-
Radioligand (e.g., [³H]MK-801 for the PCP site, [³H]glycine for the glycine site)
-
Test compound (unlabeled antagonist)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well microplates
-
Glass fiber filters (presoaked in a solution like 0.3% polyethyleneimine)
-
Cell harvester
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in binding buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + radioligand + binding buffer.
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of an unlabeled competitor.
-
Test Compound: Membrane preparation + radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value from the curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure NMDA receptor-mediated ion currents in response to agonist application and to quantify the inhibitory effect of an antagonist.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution (for the micropipette)
-
NMDA receptor agonist (e.g., NMDA or glutamate) and co-agonist (e.g., glycine or D-serine)
-
Test antagonist (e.g., 7-CKA)
-
Pharmacological agents to block other ion channels (e.g., TTX for sodium channels, picrotoxin (B1677862) for GABA-A receptors)
Procedure:
-
Preparation: Prepare brain slices or neuronal cultures and place them in the recording chamber perfused with aCSF.
-
Pipette Preparation: Fabricate a glass micropipette with a tip resistance of 3-5 MΩ and fill it with the intracellular solution.
-
Cell Targeting: Under microscopic guidance, approach a neuron with the micropipette.
-
Giga-seal Formation: Apply gentle suction to form a high-resistance seal (GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
Recording:
-
Clamp the cell at a holding potential (e.g., -70 mV).
-
Apply the NMDA receptor agonist and co-agonist to evoke an inward current.
-
After establishing a stable baseline response, co-apply the test antagonist at various concentrations with the agonists.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC₅₀ value.
-
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity of a compound in rodents. A reduction in immobility time is interpreted as an antidepressant-like effect.
Materials:
-
Rodents (rats or mice)
-
Cylindrical container filled with water (24-25°C) deep enough that the animal cannot touch the bottom.
-
Video recording equipment
-
Behavioral analysis software
Procedure:
-
Pre-test (for rats): On day 1, place each rat in the water cylinder for a 15-minute session. This is to induce a baseline level of immobility.
-
Drug Administration: On day 2, administer the test compound (e.g., ketamine at 5, 10, or 15 mg/kg, i.p.) or vehicle to the animals.
-
Test Session: 30-60 minutes after drug administration, place the animals back into the water cylinder for a 5-minute test session.
-
Recording and Analysis: Record the entire session and score the duration of immobility (the time the animal spends floating with only minor movements to keep its head above water).
-
Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and experimental processes.
Caption: Binding sites of different classes of NMDA receptor antagonists.
Caption: Simplified mTOR signaling pathway activated by NMDA receptor antagonists.
References
- 1. The PCP site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine site N-methyl-d-aspartate receptor antagonist 7-CTKA produces rapid antidepressant-like effects in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The glycine site of the N-methyl-D-aspartate receptor channel: differences between the binding of HA-966 and of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phencyclidine - Wikipedia [en.wikipedia.org]
- 7. PCP site 2 - Wikipedia [en.wikipedia.org]
- 8. Subunit-specific mechanisms and proton sensitivity of NMDA receptor channel block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Acute administration of ketamine induces antidepressant-like effects in the forced swimming test and increases BDNF levels in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral processes mediating phencyclidine-induced decreases in voluntary sucrose consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tolerance to the behavioral effects of phencyclidine: the importance of behavioral and pharmacological variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 15. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 16. Acute injections of the NMDA receptor antagonist memantine rescue performance deficits of the Ts65Dn mouse model of Down syndrome on a fear conditioning test - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prodrug Advantage: Enhancing Brain Delivery and Efficacy of 7-Chlorokynurenic Acid
A Comparative Guide for Neuropharmacology Researchers
Direct administration of the potent N-methyl-D-aspartate (NMDA) receptor antagonist, 7-Chlorokynurenic acid (7-CKA), has long been hampered by its inability to cross the blood-brain barrier (BBB). This guide provides a comprehensive comparison of the efficacy of 7-CKA prodrugs versus direct administration, offering researchers critical insights into strategies for overcoming this fundamental challenge in neurotherapeutics. We present a synthesis of experimental data, detailed methodologies, and visual representations of key pathways to facilitate informed decision-making in drug development.
Executive Summary
This compound is a powerful antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor, a key target in various neurological and psychiatric disorders. However, its therapeutic potential is severely limited by poor brain penetration. Prodrug strategies, which involve chemically modifying 7-CKA to enhance its BBB permeability, have emerged as a viable solution. These prodrugs are designed to be inactive peripherally, cross the BBB, and then metabolize to release the active 7-CKA in the central nervous system (CNS). This guide will explore the comparative efficacy of this approach, focusing on key preclinical and clinical findings.
Mechanism of Action: 7-CKA at the NMDA Receptor
7-CKA exerts its effects by binding to the glycine modulatory site on the GluN1 subunit of the NMDA receptor.[1][2] This binding prevents the co-agonist glycine (or D-serine) from activating the receptor, thereby inhibiting the influx of Ca2+ ions that would normally occur upon glutamate (B1630785) binding and membrane depolarization.[1] This antagonism of the NMDA receptor is the basis for its potential therapeutic effects in conditions characterized by excessive glutamate transmission, such as epilepsy, neuropathic pain, and depression.[3][4]
The Challenge: Blood-Brain Barrier Impermeability
Direct systemic administration of 7-CKA results in negligible brain concentrations due to its polar nature, effectively rendering it inactive for CNS targets. To circumvent this, researchers have developed various prodrugs. The core principle of this strategy is to mask the polar functional groups of 7-CKA, increasing its lipophilicity and facilitating its transport across the BBB. Once in the brain, these prodrugs are enzymatically converted back to the active 7-CKA.
Two primary classes of 7-CKA prodrugs have been investigated:
-
Amino Acid-Based Prodrugs: L-4-chlorokynurenine (AV-101) is a prominent example. It utilizes the large neutral amino acid transporter 1 (LAT1) to cross the BBB, after which it is converted to 7-CKA by kynurenine (B1673888) aminotransferase in astrocytes.[5][6]
-
Carbohydrate-Based Prodrugs: Esterification of 7-CKA with glucose or galactose creates prodrugs that can potentially leverage glucose transporters (GLUTs) to enter the brain.[7]
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NMDA receptor antagonists and glycine site NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, pharmacokinetics and anticonvulsant activity of this compound prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antagonistic Effects of 7-Chlorokynurenic Acid Across Neuronal Preparations
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental findings on 7-Chlorokynurenic acid (7-CKA) in three distinct neuronal preparations: rat cortical slices, cultured rat cortical neurons, and Xenopus oocytes expressing NMDA receptors. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and workflows to facilitate a deeper understanding of 7-CKA's function as a selective antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor.
This compound is a potent and selective antagonist of the glycine co-agonist site on the NMDA receptor complex.[1][2] Its ability to modulate NMDA receptor activity has made it a valuable tool in neuroscience research and a potential therapeutic agent for neurological disorders characterized by excitotoxicity.[3] This guide synthesizes findings from various studies to offer a comparative analysis of its effects across different experimental models.
Quantitative Data Presentation
The following tables summarize the key quantitative findings for 7-CKA's activity in different neuronal preparations. These values highlight the compound's potency and selectivity.
Table 1: Radioligand Binding Affinity of this compound
| Preparation | Ligand | Receptor Site | IC50 (µM) | Reference |
| Rat Cortical Membranes | [3H]glycine | Glycine (strychnine-insensitive) | 0.56 | [1][2] |
| Rat Cortical Membranes | [3H]glutamate | NMDA | 169 | [1][2] |
| Rat Cortical Membranes | [3H]AMPA | Quisqualate | 153 | [1][2] |
| Rat Cortical Membranes | [3H]kainate | Kainate | >1000 | [1][2] |
Table 2: Functional Antagonism of NMDA Receptor-Mediated Responses by this compound
| Neuronal Preparation | Experimental Assay | Measured Effect | 7-CKA Concentration | Glycine Reversibility | Reference |
| Rat Cortical Slices | Electrophysiology (NMDA-induced depolarization) | Noncompetitive inhibition | 10-100 µM | Yes (with 100 µM glycine or D-serine) | [1] |
| Cultured Rat Cortical Neurons | Whole-cell patch clamp (NMDA-induced currents) | Complete inhibition | 10-30 µM | Yes (with increasing glycine concentration) | [1] |
| Xenopus Oocytes (expressing rat brain mRNA) | Two-electrode voltage clamp (NMDA/glycine-induced currents) | Competitive inhibition of glycine effect | K_B ≈ 0.65 µM (Schild analysis vs. glycine) | N/A (competitive antagonism) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the findings.
Radioligand Binding Assays in Rat Cortical Membranes
Objective: To determine the binding affinity of 7-CKA for various glutamate (B1630785) receptor subtypes.
Protocol:
-
Membrane Preparation: Synaptic plasma membranes are prepared from the cerebral cortex of adult rats. The tissue is homogenized in a buffered sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptic plasma membranes.
-
Binding Assay:
-
Aliquots of the membrane preparation (typically 0.2-0.4 mg of protein) are incubated with a specific radioligand ([3H]glycine, [3H]glutamate, [3H]AMPA, or [3H]kainate) in a buffered solution.
-
Increasing concentrations of unlabeled 7-CKA are added to the incubation mixture to competitively displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of the corresponding unlabeled ligand (e.g., 1 mM glycine for [3H]glycine binding).
-
-
Data Analysis:
-
After incubation, the membranes are rapidly filtered and washed to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
IC50 values are calculated by nonlinear regression analysis of the competition binding curves.
-
Electrophysiological Recordings in Rat Cortical Slices
Objective: To assess the functional antagonism of NMDA receptor-mediated responses by 7-CKA in a more intact neural circuit.
Protocol:
-
Slice Preparation: Coronal slices (typically 300-400 µm thick) of the rat cerebral cortex are prepared using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Recording:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at physiological temperature (32-34 °C).
-
Extracellular field potentials or intracellular recordings are obtained from cortical neurons.
-
NMDA receptor-mediated responses are evoked by local application of NMDA.
-
-
Drug Application: 7-CKA is applied via the perfusion solution at various concentrations. The effect of 7-CKA is assessed by measuring the reduction in the amplitude of the NMDA-evoked response.
-
Reversibility: To confirm the specificity of the antagonism, glycine or D-serine is co-applied with 7-CKA to determine if the inhibitory effect can be overcome.
Whole-Cell Patch-Clamp Recordings in Cultured Rat Cortical Neurons
Objective: To investigate the mechanism of 7-CKA antagonism on NMDA receptor-mediated currents at the single-cell level.
Protocol:
-
Cell Culture: Primary cortical neurons are isolated from embryonic or neonatal rat cortices and plated on coated coverslips. Cultures are maintained for 7-14 days to allow for maturation and synapse formation.
-
Electrophysiology:
-
Whole-cell patch-clamp recordings are performed on visually identified pyramidal neurons.
-
The external solution is a modified aCSF, and the internal pipette solution contains a physiological concentration of ions.
-
NMDA-induced currents are evoked by rapid application of NMDA onto the recorded neuron.
-
-
Data Acquisition and Analysis:
-
The holding potential is typically set at -60 or -70 mV to record inward currents.
-
The effect of 7-CKA is quantified by measuring the percentage of inhibition of the peak NMDA-induced current.
-
Dose-response curves are generated to determine the IC50 for the functional inhibition.
-
Two-Electrode Voltage Clamp in Xenopus Oocytes
Objective: To characterize the interaction of 7-CKA with NMDA receptors in a heterologous expression system.
Protocol:
-
Oocyte Preparation and Injection:
-
Oocytes are harvested from female Xenopus laevis frogs.
-
The oocytes are injected with mRNA isolated from rat brain or with cRNAs encoding specific NMDA receptor subunits.
-
Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
-
Electrophysiology:
-
Two-electrode voltage-clamp recordings are performed on individual oocytes.
-
The oocyte is clamped at a holding potential of -60 to -80 mV.
-
Currents are evoked by the application of NMDA and glycine.
-
-
Pharmacological Analysis:
-
The antagonistic effect of 7-CKA is determined by co-applying it with the agonists.
-
To determine the nature of the antagonism (competitive vs. non-competitive), Schild analysis is performed by measuring the shift in the glycine dose-response curve in the presence of different concentrations of 7-CKA.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme-catalyzed production of the neuroprotective NMDA receptor antagonist this compound in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Chlorokynurenate prevents NMDA-induced and kainate-induced striatal lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of 7-Chlorokynurenic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of 7-Chlorokynurenic acid (7-CKA), a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and development.
At a Glance: In Vitro vs. In Vivo Efficacy
| Parameter | In Vitro | In Vivo | Key Considerations |
| Primary Target | Glycine (B1666218) site of the NMDA receptor | Glycine site of the NMDA receptor | Consistent mechanism of action across models. |
| Potency (IC50) | 0.56 µM for [3H]glycine binding site[1][2][3] | Not directly applicable due to poor BBB penetration. | Prodrug strategies are essential for in vivo central nervous system (CNS) effects. |
| Observed Effects | Inhibition of NMDA-induced neuronal excitation, neuroprotection against excitotoxicity.[1][4] | Antidepressant-like and anticonvulsant effects (via prodrugs).[5][6] | Demonstrates therapeutic potential in animal models of CNS disorders. |
| Administration | Direct application to isolated cells or tissue slices. | Systemic administration is ineffective; requires direct brain infusion or use of a prodrug like 4-chlorokynurenine (B1664160) (AV-101).[5][6][7][8] | The blood-brain barrier (BBB) is a major obstacle for 7-CKA. |
| Bioavailability | High in experimental setup. | Very low in the CNS after systemic administration.[5] | Prodrugs like AV-101 are designed to cross the BBB and then convert to 7-CKA.[5][8][9] |
In Vitro Effects: A Closer Look at the Molecular Level
The in vitro effects of 7-CKA have been extensively characterized, primarily demonstrating its potent and selective antagonism at the glycine co-agonist site of the NMDA receptor.
Quantitative Data from In Vitro Studies
| Assay Type | Key Findings | Reference |
| Radioligand Binding Assay | IC50 = 0.56 µM for the strychnine-insensitive [3H]glycine binding site.[1][2][3] | Kemp et al. (1988) |
| Low affinity for NMDA (IC50 = 169 µM), quisqualate (IC50 = 153 µM), and kainate (>1000 µM) recognition sites.[1][2][3] | Kemp et al. (1988) | |
| Electrophysiology (Rat Cortical Slices) | Non-competitive inhibition of NMDA-induced responses at concentrations of 10-100 µM.[1][2] | Kemp et al. (1988) |
| Inhibition is reversed by the addition of 100 µM glycine or D-serine.[1][2] | Kemp et al. (1988) | |
| Electrophysiology (Cultured Rat Cortical Neurons) | Reversible inhibition of NMDA-induced currents. | Kemp et al. (1988) |
| Neuroprotection Assay (Rat Hippocampal Slices) | At 100 µM, significantly decreased the duration of kainic acid-induced epileptiform bursting.[4] | Domenici et al. (1996) |
| At 100 µM, significantly increased the recovery of CA1 population spike after exposure to a neurotoxic concentration of kainic acid.[4] | Domenici et al. (1996) | |
| Vesicular Transport Assay | Potent competitive inhibitor of L-glutamate transport into synaptic vesicles. | Bartlett et al. (1998) |
Experimental Protocols: In Vitro Assays
1. Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
-
Preparation of Membranes: Rat cerebral cortices are homogenized in a buffer and centrifuged to isolate the crude synaptic membranes.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]glycine) and varying concentrations of the test compound (7-CKA).
-
Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
2. Electrophysiology in Cortical Slices
This technique assesses the effect of a compound on neuronal activity.
-
Slice Preparation: The brain is rapidly removed and sliced into thin sections (e.g., 400 µm) using a vibratome. The slices are maintained in an artificial cerebrospinal fluid (aCSF).
-
Recording: A microelectrode is placed in the slice to record the extracellular field potentials or intracellular membrane potentials from individual neurons.
-
Drug Application: A stable baseline of neuronal activity is established before perfusing the slice with a known concentration of an agonist (e.g., NMDA) to induce a response. Subsequently, the slice is perfused with the agonist plus the test compound (7-CKA) to observe any inhibitory effects.
-
Data Analysis: The amplitude and frequency of the neuronal responses are measured and compared before and after drug application.
In Vivo Effects: Overcoming Barriers to the Brain
The significant challenge for the in vivo application of 7-CKA is its inability to effectively cross the blood-brain barrier (BBB).[5] To address this, researchers have developed prodrugs, most notably 4-chlorokynurenine (AV-101), which is transported into the brain and then enzymatically converted to 7-CKA.[5][7][8]
Quantitative Data from In Vivo Studies (Using Prodrugs)
| Animal Model | Prodrug/Compound | Effect | Reference |
| NMDA-induced Seizures (Mice) | Esters of 7-CKA | Intraperitoneal administration provided significant protection against seizures.[6] | (Reference from search result 2) |
| Depression (Animal Models) | 7-CKA (direct brain administration) | Produces rapid, ketamine-like antidepressant effects.[5] | (Reference from search result 1) |
| Major Depressive Disorder (Clinical Trials) | AV-101 (4-chlorokynurenine) | Under investigation as a potential treatment.[5] | (Reference from search result 1) |
| Pain (Clinical Trials) | AV-101 (4-chlorokynurenine) | Being studied for its anti-nociceptive properties.[5] | (Reference from search result 1) |
Experimental Protocols: In Vivo Assays
1. Anticonvulsant Activity (NMDA-induced Seizure Model)
This model assesses the ability of a compound to prevent seizures induced by the NMDA agonist.
-
Animal Preparation: Mice are administered the test compound (e.g., a 7-CKA prodrug) via intraperitoneal injection.
-
Induction of Seizures: After a predetermined time for drug absorption and distribution, a seizure-inducing dose of NMDA is administered.
-
Observation: The animals are observed for the onset, duration, and severity of seizures.
-
Data Analysis: The protective effect of the compound is quantified by measuring the delay in seizure onset or the reduction in seizure severity compared to a control group.
2. Antidepressant-like Activity (Forced Swim Test)
This behavioral test is used to screen for antidepressant effects.
-
Procedure: A mouse is placed in a cylinder of water from which it cannot escape. The duration of immobility (when the mouse ceases struggling and floats) is measured over a specific period.
-
Drug Administration: The test compound is administered prior to the test.
-
Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Visualizing the Science: Diagrams and Pathways
Signaling Pathway of this compound
References
- 1. m.youtube.com [m.youtube.com]
- 2. [3H]5,7-dichlorokynurenic acid, a novel radioligand labels NMDA receptor-associated glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis, pharmacokinetics and anticonvulsant activity of this compound prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Antidepressant Treatment in Normal Mice Induces Anxiety and Impairs Stress-coping Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antidepressant-like Activity and Cognitive Enhancing Effects of the Combined Administration of (R)-Ketamine and LY341495 in the CUMS Model of Depression in Mice Are Related to the Modulation of Excitatory Synaptic Transmission and LTP in the PFC [mdpi.com]
- 9. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
Safety Operating Guide
Safe Disposal of 7-Chlorokynurenic Acid: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 7-Chlorokynurenic acid (7-CKA) must adhere to strict safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step information for the proper disposal of 7-CKA, minimizing risks and promoting safe laboratory practices.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may lead to respiratory irritation.[1] Adherence to safety precautions is paramount during handling and disposal.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[2]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]
-
Respiratory Protection: In case of inadequate ventilation or when handling the powder, wear respiratory protection.[3]
Disposal Procedures for this compound
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure workplace safety. Waste material must be disposed of in accordance with national and local regulations.[1]
Step 1: Segregation and Collection
-
Do not mix this compound waste with other chemical waste.[1]
-
Collect all waste, including residues and contaminated materials, in its original container or a designated, properly labeled hazardous waste container.[1][4]
-
Containers must be sturdy, leak-proof, and chemically compatible with the waste.[4][5]
-
Ensure waste containers are kept tightly closed except when adding waste.[3][4][5]
Step 2: Labeling
-
Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound".
-
Include the date of waste accumulation.
Step 3: Storage
-
Store in a locked-up location to prevent unauthorized access.[1][3]
-
Use secondary containment for all liquid hazardous waste to prevent spills.[4]
Step 4: Disposal
-
Never dispose of this compound down the drain or in the regular trash.[4][5][6]
-
Dispose of the contents and container at an approved waste disposal plant .[1][3]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[4][5]
Spill and Emergency Procedures:
-
Sweep up the spilled solid and place it into a suitable container for disposal.[7]
-
In case of skin contact, immediately wash with plenty of soap and water.[1][3]
-
If in eyes, rinse cautiously with water for several minutes.[1][3]
-
In all cases of exposure, seek medical attention if you feel unwell.[1][3]
Quantitative Safety Data Summary
| Hazard Classification | GHS Precautionary Statements | Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2)[1] | P264: Wash skin thoroughly after handling.[1] | Protective gloves, Protective clothing[1][2] |
| Eye Irritation (Category 2A)[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | Eye protection, Face protection[1][2] |
| Specific target organ toxicity - single exposure (Category 3, Respiratory system)[1] | P261: Avoid breathing dust.[1] P271: Use only outdoors or in a well-ventilated area.[1] | Respiratory protection (in case of inadequate ventilation)[3] |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant.[1][3] | N/A |
Experimental Workflow: Glutamate (B1630785) Uptake Assay
This compound is a known inhibitor of L-glutamate uptake. The following diagram illustrates a typical workflow for a glutamate uptake assay used to characterize the inhibitory effects of compounds like 7-CKA.
This procedural guidance is intended to supplement, not replace, your institution's specific safety and disposal protocols. Always consult your organization's EHS department for detailed instructions and compliance with local, state, and federal regulations.
References
- 1. Enzyme-catalyzed production of the neuroprotective NMDA receptor antagonist this compound in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | GluR | NMDAR | TargetMol [targetmol.com]
- 6. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug 4-Chlorokynurenine in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling 7-Chlorokynurenic Acid
Essential safety protocols and logistical plans are critical for the secure and effective handling of 7-Chlorokynurenic acid in a laboratory setting. This guide provides procedural, step-by-step information for researchers, scientists, and drug development professionals to ensure safe operational practices and proper disposal methods. While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adherence to standard laboratory safety measures is essential to minimize any potential risks[1].
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment is mandatory when handling this compound. This is to prevent any direct contact with the skin, eyes, or clothing[1].
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) inspected prior to use. | Prevents skin contact with the chemical. Contaminated gloves should be disposed of after use in accordance with good laboratory practices.[2] |
| Skin Protection | Fire/flame resistant and impervious clothing, such as a lab coat or coveralls. | Provides a barrier against accidental spills and contamination of personal clothing.[2] |
| Respiratory Protection | A NIOSH/MSHA approved full-face respirator with a particle filter is recommended if exposure limits are exceeded or if irritation is experienced. | Protects against the inhalation of dust particles, especially when handling the powdered form of the chemical.[2] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and to prevent accidental exposure.
Handling:
-
Work in a well-ventilated area to avoid the accumulation of dust.
-
Avoid the formation of dust during handling.
-
Wash hands thoroughly after handling the substance.[2]
-
Do not eat, drink, or smoke in the designated handling area.[2]
Storage:
-
Keep the container tightly closed.
-
Store in a dry, cool, and well-ventilated place.[2]
-
Refrigeration is recommended for storage[1].
-
Store locked up and away from strong oxidizing agents.[2]
Disposal Plan
The disposal of this compound and its containers must be carried out in a manner that does not harm the environment.
Solid Waste:
-
For spills, sweep up the solid material and place it into a suitable, closed, and labeled container for disposal.[1]
-
Avoid generating dust during the clean-up process.[1]
-
Use dry clean-up procedures. A HEPA-filtered vacuum can also be used.
Container Disposal:
-
Dispose of the chemical and its container at an approved waste disposal plant.[2]
Experimental Workflow: Handling and Disposal
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
